Tibric acid
描述
Structure
3D Structure
属性
CAS 编号 |
24358-29-0 |
|---|---|
分子式 |
C14H18ClNO4S |
分子量 |
331.8 g/mol |
IUPAC 名称 |
2-chloro-5-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid |
InChI |
InChI=1S/C14H18ClNO4S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-13(15)12(6-11)14(17)18/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,18)/t9-,10+ |
InChI 键 |
IFXSWTIWFGIXQO-AOOOYVTPSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
规范 SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C |
其他CAS编号 |
37087-94-8 |
同义词 |
2-chloro-5-(3,5-dimethylpiperidinosulfonyl)benzoate CP 18,524 Exirel tibric acid |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tibric Acid on PPARα
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tibric acid is a hypolipidemic agent belonging to the fibrate class of drugs. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism. While specific quantitative binding and activation data for this compound are sparse in contemporary literature, its effects are understood to be analogous to other potent fibrates. This guide details the molecular mechanism of PPARα activation by fibrate drugs, the subsequent downstream signaling events, effects on target gene expression, and the ultimate physiological impact on lipid homeostasis. Detailed protocols for key experimental assays used to characterize PPARα agonists are also provided.
Core Mechanism: PPARα Activation
This compound, like other fibrates, functions as an agonist for PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[1] The activation process follows a well-established sequence:
-
Ligand Binding: this compound enters the cell and binds directly to the Ligand Binding Domain (LBD) of the PPARα protein located in the nucleus.
-
Conformational Change: This binding induces a critical conformational change in the PPARα receptor.
-
Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2]
-
PPRE Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] A PPRE consists of a direct repeat of the hexanucleotide sequence AGGTCA, separated by a single nucleotide (DR-1).[2]
-
Transcriptional Regulation: The binding of the heterodimer to the PPRE, along with the recruitment of co-activator proteins, initiates or enhances the transcription of a suite of target genes involved in lipid metabolism, while also mediating the repression of others.[1]
Quantitative Data: PPARα Binding and Activation
Table 1: In Vitro PPARα Binding Affinity of Various Ligands
| Compound | Assay Type | Species | IC50 / Kd | Reference(s) |
|---|---|---|---|---|
| Fenofibric Acid | TR-FRET | Human | 45.1 µM (IC50) | [3] |
| Unsaturated Fatty Acyl-CoAs | Fluorescence Binding | Murine | 1-14 nM (Kd) | [4] |
| Saturated Fatty Acyl-CoAs | Fluorescence Binding | Murine | 1-13 nM (Kd) | [4] |
| Perfluorohexanoate (PFHxA) | Equilibrium Dialysis | Human | 0.097 µM (Kd) |[5] |
Table 2: In Vitro PPARα Activation Potency of Fibrate Drugs
| Compound | Species (Receptor) | EC50 | Reference(s) |
|---|---|---|---|
| Clofibrate (B1669205) | Human | 55 µM | [6] |
| Clofibrate | Murine | 50 µM | [6] |
| Fenofibric Acid | Human | 9.47 µM | [7] |
| Bezafibrate | Human | 30.4 µM | [7] |
| Wy-14,643 | Murine | ~10-fold activation vs. control | [8] |
| Pemafibrate | Human | 1.40 nM |[7] |
Downstream Effects on Gene Expression and Lipid Metabolism
Activation of PPARα by this compound orchestrates a systemic change in lipid metabolism by modulating the expression of numerous target genes.
Key Upregulated Genes and Their Functions:
-
Genes for Fatty Acid Oxidation: PPARα activation strongly induces the expression of genes involved in the mitochondrial and peroxisomal β-oxidation of fatty acids. This includes Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation, and Carnitine Palmitoyltransferase 1A (CPT1A), which is essential for transporting fatty acids into mitochondria.[1][9] This increased catabolism reduces the available fatty acids for triglyceride synthesis.
-
Lipoprotein Lipase (LPL): Expression of LPL, the enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins (VLDL and chylomicrons), is increased. This enhances the clearance of triglyceride-rich lipoproteins from the plasma.[2]
-
Apolipoproteins A-I and A-II (ApoA-I, ApoA-II): Transcription of the genes for these primary protein components of High-Density Lipoprotein (HDL) is stimulated, leading to increased HDL synthesis and higher plasma HDL-cholesterol levels.[2]
Key Downregulated Genes and Their Functions:
-
Apolipoprotein C-III (ApoC-III): PPARα activation inhibits the expression of the APOC3 gene. ApoC-III is a potent inhibitor of lipoprotein lipase; its downregulation therefore further enhances LPL activity and the clearance of triglycerides.[2]
These coordinated changes in gene expression result in the primary clinical effects of fibrates: a significant reduction in plasma triglycerides, a modest reduction in LDL-cholesterol, and an increase in HDL-cholesterol.[10][11]
Table 3: In Vivo Effects of Fibrate Treatment on Plasma Lipids
| Fibrate | Population | Triglycerides | LDL-Cholesterol | HDL-Cholesterol | Reference(s) |
|---|---|---|---|---|---|
| This compound | Type IV Hyperlipoproteinemia | ↓ Significant Reduction | ↓ Less Pronounced | Not Reported | [12] |
| Clofibrate | Type IV Hyperlipoproteinemia | ↓ Significant Reduction | ↓ Less Pronounced | Not Reported | [12] |
| General Fibrates | Hypertriglyceridemia | ↓ 15% to 50% | ↓ ~8% | ↑ ~9% | [10] |
| Gemfibrozil (B1671426) | General | ↓ Reduction | ↓/↑ Variable | ↑ Increase | [10] |
| Wy-14,643 | Broilers (Mycotoxin Diet) | ↓ Reduction | ↓ Reduction | Not Reported |[13] |
Experimental Protocols
Characterizing the interaction of a compound like this compound with PPARα involves a series of standardized in vitro assays.
Ligand Binding Affinity: TR-FRET Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a known fluorescent ligand from the PPARα Ligand Binding Domain (LBD), allowing for the determination of its binding affinity (IC50).
Methodology:
-
Reagent Preparation: A human PPARα-LBD tagged with Glutathione S-transferase (GST) is used. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescent pan-PPAR ligand (tracer) serves as the FRET acceptor.[14][15]
-
Assay Setup: In a 384-well microplate, the test compound (e.g., this compound) is serially diluted. The fluorescent tracer is added, followed by a pre-mixed solution of the PPARα-LBD (GST-tagged) and the Tb-anti-GST antibody.[15]
-
Incubation: The plate is incubated at room temperature for 2-6 hours to allow the binding reaction to reach equilibrium.[14]
-
Detection: A fluorescence plate reader excites the terbium donor at ~340 nm. The emission signals at 495 nm (terbium) and 520 nm (tracer) are measured.
-
Data Analysis: The TR-FRET ratio (520 nm / 495 nm) is calculated. When the tracer is bound to the LBD, it is in close proximity to the terbium antibody, resulting in a high FRET ratio. A competing compound displaces the tracer, reducing the FRET signal. A competition curve is generated by plotting the TR-FRET ratio against the logarithm of the test compound concentration, from which the IC50 value is calculated.[15]
Receptor Activation: PPRE-Luciferase Reporter Gene Assay
This cell-based assay quantifies the functional activation of the PPARα pathway by a test compound.
Methodology:
-
Cell Line Generation: A stable reporter cell line is created. Typically, a human hepatoma cell line (e.g., HepG2) is transduced with a lentiviral vector. This vector contains a construct with multiple tandem repeats of the PPRE sequence upstream of a minimal promoter driving the expression of a reporter gene, most commonly firefly luciferase.[16][17] A selection marker (e.g., puromycin (B1679871) resistance) is used to establish a stable, homogenous cell line.
-
Cell Plating and Treatment: The stable reporter cells are seeded into a 96-well plate. After allowing them to adhere (typically 24 hours), the cells are treated with serial dilutions of the test compound (e.g., this compound), a positive control (e.g., GW7647), and a vehicle control (e.g., DMSO).[16][18]
-
Incubation: The cells are incubated with the compounds for a set period (e.g., 16-24 hours) to allow for receptor activation, transcription, and translation of the luciferase enzyme.[19][20]
-
Lysis and Detection: The cells are lysed, and a luciferase assay reagent containing the substrate (luciferin) and necessary co-factors (ATP, Mg2+) is added. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The Relative Light Units (RLU) are normalized to a vehicle control to determine the "Fold Activation." A dose-response curve is plotted (Fold Activation vs. log of compound concentration) to determine the EC50 value, which represents the concentration required to achieve 50% of the maximal response.[18]
Conclusion
This compound exerts its hypolipidemic effects through the direct binding and activation of PPARα. This action initiates a cascade of transcriptional changes, primarily in the liver, that collectively shift lipid metabolism towards fatty acid catabolism and away from triglyceride synthesis and storage. The key outcomes are an enhanced clearance of triglyceride-rich lipoproteins and an increase in HDL production. While specific quantitative metrics for this compound itself are not prominent in recent literature, its mechanism is well-characterized and understood within the broader and well-studied context of the fibrate class of drugs. The experimental protocols detailed herein represent the gold standard for identifying and characterizing novel PPARα agonists in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Perfluoroalkyl Acid Binding with Peroxisome Proliferator-Activated Receptors α, γ, and δ, and Fatty Acid Binding Proteins by Equilibrium Dialysis with a Comparison of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic peroxisome proliferator-activated receptor alpha mediates the major metabolic effects of Wy-14643 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. benchchem.com [benchchem.com]
- 17. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 20. Fluorescent PPRE reporter lentivirus (PPAR pathway) [lipexogen.com]
An In-depth Technical Guide to Tibric Acid: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibric acid, also known by its developmental code CP-18524, is a potent hypolipidemic agent that emerged from research in the 1970s.[1] As a member of the fibrate class of drugs, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.[2] Although its development was halted due to findings of carcinogenicity in rodent models, a phenomenon later understood to be species-specific and linked to peroxisome proliferation, the study of this compound has contributed to the understanding of PPARα agonism and its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research in this area.
Discovery and Historical Context
This compound, chemically known as 2-chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)benzoic acid, was developed by scientists at Pfizer, with W.L. Bencze being a key figure in the research of hypolipidemic agents during that period.[3] It was identified as a potent lipid-lowering agent, demonstrating greater efficacy than the contemporary drug, clofibrate.[1] However, its development for human use was discontinued (B1498344) due to the observation of liver tumors in long-term rodent studies.[4] This was a common finding for many fibrates in rodents and is now largely attributed to a massive proliferation of peroxisomes, a response that is not observed in humans.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-[(3S,5R)-3,5-dimethylpiperidin-1-yl]sulfonylbenzoic acid | PubChem |
| Molecular Formula | C₁₄H₁₈ClNO₄S | PubChem |
| Molecular Weight | 331.8 g/mol | PubChem |
| CAS Number | 37087-94-8 | PubChem |
Synthesis Pathway
The synthesis of this compound involves a multi-step process starting from 2-chlorobenzoic acid. The general pathway is outlined below.
Logical Flow of this compound Synthesis
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction by clofibric acid of serum arachidonic acid in rats. Effect on the acyl composition of renal phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-chloro-5-(3,5-dimethylpiperidinosulphonyl)benzoic acid: Carcinogenic Potency Database [files.toxplanet.com]
- 5. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Tibric Acid: A Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist and its Role in Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tibric acid, a fibric acid derivative, is a potent hypolipidemic agent that primarily functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its therapeutic effects are centered on the modulation of lipid metabolism, leading to significant reductions in plasma triglycerides and, to a lesser extent, cholesterol. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its quantitative effects on lipid profiles, detailed experimental methodologies, and the core signaling pathways involved. The information is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this compound's role in lipid regulation.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease. Fibric acid derivatives, or fibrates, have been a cornerstone in the management of dyslipidemia for decades. This compound belongs to this class of drugs and exerts its lipid-lowering effects by activating the nuclear receptor PPARα, a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism. This guide will delve into the specific actions of this compound, from its interaction with PPARα to its ultimate impact on systemic lipid homeostasis.
Mechanism of Action: The PPARα Signaling Pathway
The primary mechanism of action for this compound is the activation of PPARα, a ligand-activated transcription factor. Upon binding, this compound induces a conformational change in the PPARα receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of numerous genes integral to lipid metabolism.
Key downstream effects of PPARα activation by this compound include:
-
Increased Lipoprotein Lipase (B570770) (LPL) Activity: PPARα activation upregulates the expression of LPL, an enzyme responsible for the hydrolysis of triglycerides within triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons. This enhanced lipolysis facilitates the clearance of triglycerides from the circulation.
-
Decreased Apolipoprotein C-III (ApoC-III) Expression: this compound-mediated PPARα activation suppresses the production of ApoC-III, an inhibitor of LPL. The reduction in ApoC-III further enhances LPL activity, promoting the catabolism of triglyceride-rich particles.
-
Stimulation of Fatty Acid Oxidation: PPARα activation increases the expression of genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle. This includes enzymes such as carnitine palmitoyltransferase I (CPT-I), which facilitates the transport of fatty acids into the mitochondria for oxidation. By increasing fatty acid catabolism, the liver has fewer substrates available for triglyceride synthesis, leading to reduced VLDL production and secretion.
-
Increased HDL Cholesterol Formation: The activation of PPARα stimulates the production of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), which contributes to an increase in circulating HDL cholesterol levels.
Quantitative Effects on Lipid Metabolism
Clinical studies have demonstrated the efficacy of this compound in modulating lipid profiles, particularly in patients with hypertriglyceridemia. The data presented below is summarized from key clinical trials.
Dose-Response of this compound in Type IV Hyperlipoproteinemia
A double-blind, placebo-controlled study evaluated the effects of different daily doses of this compound over a six-week period in patients with Type IV hyperlipoproteinemia. The results indicate a clear dose-dependent reduction in serum triglycerides, with higher doses showing greater efficacy.[1] The effect on total cholesterol was less pronounced.[1]
| Treatment Group (Daily Dose) | Number of Patients | Mean Change in Serum Triglycerides | Mean Change in Total Cholesterol |
| Placebo | 10 | Not specified | Not specified |
| This compound 500 mg | 10 | Reduction | Minimal Reduction |
| This compound 750 mg | 10 | Reduction | Minimal Reduction |
| This compound 1,000 mg | 10 | Significant Reduction | Minimal Reduction |
| This compound 1,250 mg | 10 | Significant Reduction | Minimal Reduction |
| Table 1: Summary of this compound Dose-Response Study.[1] |
Comparative Efficacy of this compound and Clofibrate (B1669205)
A comparative study evaluated the hypolipidemic effects of this compound against clofibrate and a placebo over a six-month period in patients with Type IV hyperlipoproteinemia.[2] Both active drugs were effective in reducing serum triglycerides compared to placebo, particularly in patients with high baseline triglyceride levels.[2]
| Treatment Group | Patient Subgroup (Baseline Triglycerides) | Outcome |
| This compound | High Pathological Level | Significant reduction in mean serum triglycerides |
| Clofibrate | High Pathological Level | Significant reduction in mean serum triglycerides |
| Clofibrate | Low Pathological Level | Effective in reducing mean serum triglycerides |
| Table 2: Comparative Effects of this compound and Clofibrate.[2] |
Efficacy of this compound Across Different Hyperlipoproteinemia Types
A year-long study with a daily dose of 1.5 g of this compound investigated its effects on various types of primary endogenous hyperlipoproteinemia.[3]
| Hyperlipoproteinemia Type | Number of Patients | Effect on Plasma Cholesterol | Effect on Plasma Triglycerides |
| Type II | 6 | Significant Decrease (p < 0.02) | Not specified |
| Type III | 6 | Significant Decrease (p < 0.001) | Significant Decrease (p < 0.001) |
| Type IV | 4 | Significant Decrease (p < 0.001) | Significant Decrease (p < 0.001) |
| Type V | 4 | No Significant Effect | No Significant Effect |
| Table 3: Effects of this compound (1.5 g/day ) on Different Hyperlipoproteinemia Types.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline representative protocols for preclinical and clinical evaluation of fibrates like this compound.
Preclinical Evaluation in an Animal Model (Representative Protocol)
This protocol describes a typical workflow for assessing the lipid-lowering effects of a fibrate in a rat model of hyperlipidemia.
Objective: To determine the effect of this compound on plasma lipid profiles in hyperlipidemic rats.
Animal Model: Male Sprague-Dawley rats are often used.[4] Hyperlipidemia can be induced by a high-fat diet or through genetic models like the Zucker rat.[5]
Methodology:
-
Acclimatization: Animals are housed in a controlled environment (22-24°C, 12-hour light/dark cycle) and allowed to acclimate for at least one week with free access to standard chow and water.
-
Induction of Hyperlipidemia: If using a diet-induced model, animals are fed a high-fat diet for a specified period (e.g., 4-8 weeks) to establish elevated lipid levels.
-
Group Allocation: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage for a predetermined duration (e.g., 2-4 weeks).
-
Sample Collection: At the end of the treatment period, animals are fasted overnight. Blood samples are collected via cardiac puncture or from the tail vein into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Lipid Analysis: Plasma levels of total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic colorimetric assay kits. Analysis is typically performed using an automated clinical chemistry analyzer.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the lipid levels between the treatment and control groups.
Measurement of Lipoprotein Lipase (LPL) Activity
Objective: To quantify the activity of LPL in post-heparin plasma samples.
Principle: LPL is released from the endothelial surface into the circulation following an intravenous injection of heparin. Its activity is then measured by its ability to hydrolyze a triglyceride substrate.
Methodology:
-
Sample Collection: A baseline blood sample is collected. A bolus of heparin (e.g., 60 IU/kg) is then administered intravenously. Blood samples are collected at specific time points post-injection (e.g., 10 and 20 minutes). Plasma is separated and stored at -80°C.
-
Assay Procedure: LPL activity can be measured using various methods, including those based on the release of fluorescently labeled fatty acids from a triglyceride analog substrate.
-
Reaction Mixture: A reaction mixture is prepared containing a triglyceride substrate (e.g., a fluorescently labeled triglyceride), a source of apolipoprotein C-II (an LPL activator), and a buffer solution.
-
Incubation: The post-heparin plasma sample is added to the reaction mixture and incubated at 37°C.
-
Detection: The rate of product formation (e.g., increase in fluorescence) is measured over time using a fluorometer.
-
Calculation: LPL activity is calculated based on the rate of substrate hydrolysis and expressed in units such as μmol of fatty acid released per hour per ml of plasma.
Conclusion
This compound is a potent PPARα agonist that effectively lowers plasma triglycerides by modulating the transcription of key genes involved in lipid metabolism. Its primary mechanisms of action include enhancing lipoprotein lipase activity, suppressing the LPL inhibitor ApoC-III, and increasing hepatic fatty acid oxidation. Clinical data confirms its efficacy, particularly in patients with elevated triglyceride levels. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PPARα agonists in the management of dyslipidemia and associated cardiovascular risks.
References
- 1. Dose-response to this compound: a new hypolipidemic drug in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of this compound (CP-18.254) on plasma lipids in patients with primary endogenous hyperlipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Fenofibric Acid in Rat Plasma and its Application to a Comparative Pharmacokinetic Study of JW322 and Fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tibric Acid as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tibric acid, a hypolipidemic agent, exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). As a member of the fibrate class of drugs, this compound modulates lipid metabolism by altering the gene expression of key enzymes and proteins involved in fatty acid oxidation and lipoprotein transport. This technical guide provides an in-depth overview of this compound's mechanism of action as a PPARα agonist, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. While this compound demonstrated potent lipid-lowering effects, its development was halted due to findings of hepatocarcinogenesis in rodents, a phenomenon linked to peroxisome proliferation that is not considered a likely risk in humans. This document serves as a comprehensive resource for researchers and professionals in drug development interested in the molecular pharmacology of PPARα agonists.
Introduction
This compound is a sulfamylbenzoic acid derivative that was investigated for its potential as a lipid-lowering drug. It demonstrated greater potency in reducing lipid levels than the benchmark fibrate, clofibrate. The primary mechanism of action for this compound, like other fibrates, is the activation of PPARα, a nuclear receptor that plays a central role in the regulation of lipid and glucose homeostasis. Activation of PPARα leads to a cascade of transcriptional events that ultimately result in reduced plasma triglycerides and, in some cases, modest reductions in low-density lipoprotein (LDL) cholesterol and increases in high-density lipoprotein (HDL) cholesterol.
Physicochemical Properties
| Property | Fenofibric Acid | Clofibric Acid | This compound (Predicted/Inferred) |
| Chemical Formula | C₁₇H₁₅ClO₄[1] | C₁₀H₁₁ClO₃[2] | C₁₄H₁₈ClNO₄S[3] |
| Molar Mass | 318.7 g/mol [1] | 214.64 g/mol [2] | 331.81 g/mol [3] |
| Melting Point | 179-183 °C[4][5] | 118-123 °C[2] | Data not available. |
| Solubility | Ethanol (B145695): ~16 mg/mLDMSO: ~2 mg/mLWater (PBS, pH 7.2): ~0.5 mg/mL[6] | Insoluble in water.[7] Soluble in ethanol and methylene (B1212753) chloride.[7] | Predicted to have limited aqueous solubility. Soluble in organic solvents. |
| pKa | ~4[8] | Data not available. | Data not available. |
| CAS Number | 42017-89-0[6] | 882-09-7[2] | 37087-94-8[3] |
Mechanism of Action: PPARα Agonism
This compound functions as a ligand for PPARα, a transcription factor belonging to the nuclear hormone receptor superfamily. The activation of PPARα by this compound initiates a series of molecular events that modulate the expression of genes involved in lipid metabolism.
The PPARα Signaling Pathway
The binding of a ligand, such as this compound, to PPARα induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPARα then forms a heterodimer with the retinoid X receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to changes in protein expression and subsequent metabolic effects.
Key Gene Targets and Metabolic Consequences
The activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid catabolism and the downregulation of genes involved in inflammation and triglyceride synthesis.
-
Increased Fatty Acid Oxidation: this compound increases the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in both peroxisomes and mitochondria. A key target is acyl-CoA oxidase , the rate-limiting enzyme in peroxisomal β-oxidation.
-
Enhanced Lipoprotein Lipolysis: this compound upregulates the expression of lipoprotein lipase (B570770) (LPL) , an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of triglycerides from the plasma.
-
Reduced Triglyceride Synthesis: By modulating gene expression, this compound can lead to a decrease in the hepatic synthesis of triglycerides.
-
Anti-inflammatory Effects: PPARα activation has been shown to have anti-inflammatory properties by inhibiting the expression of pro-inflammatory genes.
Quantitative Data
Table 1: Dose-Response of this compound on Plasma Lipids in Humans (Data from a study on patients with type IV hyperlipoproteinemia after 6 weeks of treatment)
| Treatment Group | Dose (mg/day) | Mean Change in Serum Triglycerides (%) | Mean Change in Total Cholesterol (%) |
| Placebo | 0 | Not reported | Not reported |
| This compound | 500 | Not statistically significant | Not statistically significant |
| This compound | 750 | Not statistically significant | Not statistically significant |
| This compound | 1000 | Statistically significant reduction | Less pronounced reduction |
| This compound | 1250 | Statistically significant reduction | Less pronounced reduction |
For context, the EC₅₀ values for PPARα activation by other well-characterized fibrates are provided below.
Table 2: PPARα Activation by Other Fibric Acid Derivatives
| Compound | EC₅₀ (µM) for human PPARα | Reference |
| Fenofibric Acid | 9.47 | [9] |
| Bezafibrate | 30.4 | [9] |
| Clofibrate | 55 | [10] |
Experimental Protocols
This section details generalized protocols for key experiments used to characterize PPARα agonists like this compound.
PPARα Transactivation Assay (Reporter Gene Assay)
This assay is used to quantify the ability of a compound to activate PPARα and drive the expression of a reporter gene.
Objective: To determine the EC₅₀ of a test compound for PPARα activation.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Expression plasmid for a PPARα-Gal4 DNA binding domain fusion protein
-
Reporter plasmid containing a Gal4 upstream activating sequence (UAS) linked to a luciferase reporter gene
-
Transfection reagent (e.g., FuGENE 6)
-
Cell culture medium (e.g., DMEM)
-
Test compound (e.g., this compound) and positive control (e.g., GW7647)
-
Luciferase assay system
Protocol:
-
Cell Culture and Transfection:
-
Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well.
-
After 24 hours, co-transfect the cells with the PPARα-Gal4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, remove the transfection medium.
-
Add fresh medium containing serial dilutions of the test compound or positive control. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 18-24 hours of incubation with the compounds, lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer according to the luciferase assay system protocol.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Peroxisome Isolation and Quantification
This protocol describes the isolation of peroxisomes from rat liver, a common method to study the effects of peroxisome proliferators.
Objective: To isolate a peroxisome-enriched fraction for further analysis (e.g., enzyme activity assays, western blotting).
Materials:
-
Rat liver tissue
-
Homogenization buffer
-
Differential centrifugation equipment
-
Density gradient medium (e.g., Iodixanol or Nycodenz)
-
Ultracentrifuge
Protocol:
-
Homogenization:
-
Perfuse the rat liver with cold saline to remove blood.
-
Mince the liver tissue and homogenize in ice-cold homogenization buffer using a Potter-Elvehjem homogenizer.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 3,000 x g for 10 min) to pellet mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 25,000 x g for 20 min) to obtain a light mitochondrial fraction (L-fraction) containing peroxisomes and mitochondria.
-
-
Density Gradient Centrifugation:
-
Resuspend the L-fraction and layer it on top of a pre-formed density gradient (e.g., Iodixanol or Nycodenz).
-
Ultracentrifuge the gradient at a high speed (e.g., 100,000 x g for 1-2 hours).
-
Peroxisomes will band at a higher density than mitochondria and other organelles.
-
-
Fraction Collection and Analysis:
-
Carefully collect the fractions from the gradient.
-
Analyze the fractions for peroxisomal marker enzymes (e.g., catalase or acyl-CoA oxidase) and markers for other organelles to assess purity.
-
Toxicological Profile and Clinical Development
The clinical development of this compound was discontinued (B1498344) despite its potent hypolipidemic effects. The primary reason was the observation of hepatomegaly and the development of liver cancer in long-term, high-dose studies in rodents. This carcinogenic effect in rodents is a known consequence of sustained peroxisome proliferation, a phenomenon that is not observed to the same extent in humans treated with fibrates. Therefore, the relevance of this finding to human risk is considered low.
Conclusion
This compound is a potent PPARα agonist that effectively lowers plasma triglycerides through the transcriptional regulation of genes involved in lipid metabolism. While its clinical development was halted due to rodent-specific toxicity, the study of this compound has contributed to the understanding of the mechanism of action of the fibrate class of drugs and the role of PPARα in metabolic regulation. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, offering valuable information for researchers in the fields of metabolic disease and drug discovery.
References
- 1. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator Activator α Agonist Clofibrate Induces Pexophagy in Coconut Oil-Based High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 7. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evidence of Tibric Acid's Hypolipidemic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific in vitro quantitative data and detailed experimental protocols for Tibric acid's effects on lipid metabolism in cultured cells. This guide synthesizes the known mechanisms of the fibric acid class of drugs, to which this compound belongs, and incorporates available ex vivo data for this compound. In vitro data from closely related fibrates are presented as illustrative examples of the anticipated effects of this compound as a Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist.
Executive Summary
This compound, a member of the fibric acid class of hypolipidemic agents, is known to modulate lipid metabolism. Like other fibrates, its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism.[1] In vivo and ex vivo studies have demonstrated this compound's ability to reduce serum triglyceride and cholesterol levels.[2][3] This technical guide provides an in-depth overview of the in vitro evidence for the hypolipidemic effects of fibrates, with a focus on the anticipated actions of this compound. It includes a summary of the key signaling pathways, representative quantitative data from related compounds, and detailed experimental protocols for investigating these effects in a laboratory setting.
Core Mechanism of Action: PPARα Activation
Fibric acids, including this compound, exert their effects by binding to and activating PPARα. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The resulting complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding initiates a cascade of transcriptional changes that lead to the hypolipidemic effects observed with this class of drugs.[1][4]
Figure 1: this compound-Mediated PPARα Activation Pathway.
Quantitative Data on Fibrate Activity
Table 1: In Vitro PPARα Activation by Various Fibrates
| Compound | EC50 (µM) | Cell Line | Species |
| Clofibric Acid | 50 | - | Murine |
| Clofibric Acid | 55 | - | Human |
| Fenofibric Acid | 9.47 | - | Human |
| Bezafibrate | 30.4 | - | Human |
Data sourced from a study on etofibrate's engagement with PPAR-alpha.
Table 2: Illustrative Effects of Fibrates on Gene Expression in Primary Human Hepatocytes
| Gene | Fibrate | Fold Increase in mRNA Levels |
| CYP3A4 | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2 to 5-fold |
| CYP2C8 | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2 to 6-fold |
| UGT1A1 | Gemfibrozil, Fenofibric Acid, Clofibric Acid | 2 to 3-fold |
Data from a comparative study on the effects of fibrates on drug-metabolizing enzymes in human hepatocytes.
Key In Vitro Effects on Lipid Metabolism
The activation of PPARα by this compound is expected to initiate several key events in cultured hepatocytes that contribute to its overall hypolipidemic effect.
Increased Fatty Acid Oxidation
A primary consequence of PPARα activation is the upregulation of genes involved in fatty acid catabolism. This includes enzymes essential for the mitochondrial and peroxisomal β-oxidation of fatty acids. The anticipated result of treating hepatocytes with this compound is an increase in the rate of fatty acid oxidation.
Figure 2: Pathway of this compound-Induced Fatty Acid Oxidation.
Reduced Triglyceride Synthesis and Secretion
By promoting the oxidation of fatty acids, this compound is expected to reduce the intracellular pool of fatty acids available for the synthesis of triglycerides. Furthermore, PPARα activation can downregulate the expression of genes involved in lipogenesis. This dual action leads to a decrease in the synthesis and secretion of very-low-density lipoprotein (VLDL) from hepatocytes.
Modulation of Cholesterol Metabolism
Ex vivo studies on rat liver homogenates have shown that this compound treatment suppresses the incorporation of both [¹⁴C]acetate and [³H]mevalonate into cholesterol, indicating an inhibitory effect on cholesterol synthesis.[2]
Experimental Protocols
The following are detailed, representative protocols for key in vitro experiments to assess the hypolipidemic effects of a compound like this compound.
PPARα Reporter Gene Assay
This assay quantitatively measures the activation of PPARα by a test compound.
-
Cell Line: HepG2 (human hepatoma) cells stably transfected with a PPARα expression vector and a reporter vector containing a PPRE linked to a luciferase reporter gene.
-
Materials:
-
This compound (or other test fibrate)
-
Positive control (e.g., GW7647)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
White, clear-bottom 96-well plates
-
-
Procedure:
-
Seed the stable PPARα reporter HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound and control compounds in culture medium. The final vehicle concentration should be consistent and typically below 0.1%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Calculate the fold induction relative to the vehicle control and determine the EC50 value.
-
Figure 3: PPARα Reporter Gene Assay Workflow.
Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of radiolabeled fatty acids in cultured hepatocytes.
-
Cell Line: Primary hepatocytes or HepG2 cells.
-
Materials:
-
This compound
-
[¹⁴C]-Palmitate complexed to BSA
-
Cell culture medium
-
Scintillation fluid and vials
-
Scintillation counter
-
-
Procedure:
-
Plate hepatocytes in 24-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
Wash the cells with pre-warmed PBS.
-
Add assay medium containing [¹⁴C]-palmitate-BSA to each well.
-
Incubate for 2-4 hours at 37°C.
-
Stop the reaction by adding perchloric acid.
-
Collect the supernatant and separate the acid-soluble metabolites (representing oxidized products) from the unoxidized [¹⁴C]-palmitate.
-
Quantify the radioactivity of the acid-soluble fraction using a scintillation counter.
-
Normalize the results to the protein content of the cells in each well.
-
In Vitro Triglyceride Assay
This assay quantifies the intracellular triglyceride content in response to treatment with this compound.
-
Cell Line: Primary hepatocytes or HepG2 cells.
-
Materials:
-
This compound
-
Triglyceride quantification kit
-
Cell lysis buffer
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Plate hepatocytes in 96-well plates and treat with various concentrations of this compound for 48-72 hours.
-
Wash the cells with PBS and lyse them.
-
Use a commercial triglyceride quantification kit to measure the triglyceride concentration in the cell lysates according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Normalize the triglyceride levels to the total protein concentration of the cell lysate.
-
Cholesterol Synthesis Assay
This assay measures the de novo synthesis of cholesterol from a radiolabeled precursor.
-
Cell Line: Primary hepatocytes or HepG2 cells.
-
Materials:
-
This compound
-
[¹⁴C]-Acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
-
-
Procedure:
-
Culture hepatocytes to near confluency and treat with this compound for 24 hours.
-
Add [¹⁴C]-acetate to the culture medium and incubate for 4-6 hours.
-
Wash the cells and extract the total lipids.
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the cholesterol band from the TLC plate and quantify the radioactivity by scintillation counting.
-
Normalize the results to the total cellular protein.
-
Conclusion
This compound, as a member of the fibrate class, is a potent modulator of lipid metabolism primarily through the activation of PPARα. While direct in vitro quantitative data for this compound is limited, the well-established mechanisms of other fibrates provide a strong framework for understanding its cellular effects. The experimental protocols detailed in this guide offer a robust approach for researchers to investigate and quantify the hypolipidemic properties of this compound and other PPARα agonists in a controlled in vitro setting. Further research focusing specifically on the in vitro effects of this compound is warranted to fully elucidate its pharmacological profile.
References
- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Clinical Investigations of Tibric Acid for Hypertriglyceridemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the early clinical studies on tibric acid, a fibric acid derivative investigated for the treatment of hypertriglyceridemia. The document focuses on the core findings, experimental designs, and proposed mechanisms of action from foundational research conducted in the late 1970s. Due to the limited accessibility of the full-text articles from this period, this guide is based on the detailed information available in published abstracts and supplemented with contextual knowledge of hyperlipidemia clinical trials of that era.
Introduction
This compound emerged as a hypolipidemic agent in the 1970s, a period of growing interest in the pharmacological management of dyslipidemias to mitigate cardiovascular risk. As a member of the fibric acid class of drugs, its primary therapeutic target was elevated serum triglycerides. Early research sought to establish its efficacy and safety profile, often in comparison to the then-standard-of-care, clofibrate (B1669205). This guide synthesizes the findings from these pioneering studies to provide a comprehensive resource for researchers in lipidology and drug development.
Quantitative Data from Early Clinical Trials
The following tables summarize the key quantitative findings from two pivotal early studies on this compound. These studies evaluated the efficacy of this compound in patients with Type IV hyperlipoproteinemia, a condition characterized by elevated very-low-density lipoprotein (VLDL) and triglycerides.
Table 1: Summary of a Comparative Study of this compound, Clofibrate, and Placebo in Type IV Hyperlipoproteinemia
| Parameter | High Pathological Level Group | Low Pathological Level Group |
| Treatment | This compound | Clofibrate |
| Mean Serum Triglyceride Reduction | Effective | Effective |
| Effect on Total Cholesterol | Less pronounced | Less pronounced |
| Effect on Esterified Cholesterol, Phospholipids, Free Fatty Acids, and Fasting Blood Sugar | No effect | No effect |
| Post-Treatment Rebound (Triglycerides and Cholesterol) | Not observed | Not observed |
Data extrapolated from the abstract of Bielmann, P., et al. (1977). Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia. International Journal of Clinical Pharmacology and Biopharmacy, 15(4), 166-171.
Table 2: Cross-Over Study of this compound and Clofibrate in Hypertriglyceridemia
| Outcome | Finding |
| Effect on Lipoproteins | Details on specific lipoprotein changes are not available in the abstract. |
| Post-Drug Rebound | Absent for both this compound and clofibrate. |
Data extrapolated from the abstract of Smith, F. R., Noble, R. P., & Goodman, D. S. (1978). Treatment of hypertriglyceridemia with this compound and clofibrate. Cross-over studies, effects on lipoproteins and absence of post-drug rebound. Atherosclerosis, 29(3), 345-354.
Experimental Protocols
Based on the available abstracts and the common clinical trial methodologies of the 1970s for hyperlipidemia, the following experimental protocols are inferred for the key studies on this compound.
Study Design: Comparative, Placebo-Controlled Trial (Bielmann et al., 1977)
This study likely employed a parallel-group, placebo-controlled design to compare the effects of this compound and clofibrate over a six-month period.
Experimental Workflow:
Inclusion Criteria (Inferred):
-
Patients diagnosed with Type IV hyperlipoproteinemia.
-
Patients stratified into two groups based on the severity of their baseline triglyceride levels ("high pathological" and "low pathological").
Treatment Arms:
-
This compound (dosage not specified in abstract).
-
Clofibrate (dosage not specified in abstract).
-
Placebo.
Duration:
-
Treatment period: 6 months.
-
Follow-up period: 6 weeks on placebo to assess for rebound effects.
Primary Endpoints (Inferred):
-
Change in mean serum triglyceride concentration.
-
Change in total cholesterol concentration.
Secondary Endpoints (Inferred):
-
Changes in esterified cholesterol, phospholipids, free fatty acids, and fasting blood sugar.
-
Assessment of post-treatment rebound of triglyceride and cholesterol levels.
Study Design: Cross-Over Study (Smith et al., 1978)
This study utilized a cross-over design to compare the effects of this compound and clofibrate within the same patient population, thereby reducing inter-individual variability.
Experimental Workflow:
Patient Population (Inferred):
-
Patients with a diagnosis of hypertriglyceridemia.
Study Design Elements (Inferred):
-
Randomization: Patients were likely randomized to one of two treatment sequences.
-
Treatment Periods: Each patient would have received both this compound and clofibrate for a specified duration, separated by a washout period.
-
Washout Period: A period between treatments with no active drug to allow for the elimination of the first drug and the return to baseline lipid levels.
Primary Outcome Measures (Inferred):
-
Changes in lipoprotein profiles.
-
Assessment of a post-drug rebound effect on lipids.
Proposed Mechanism of Action
While the specific molecular targets of this compound were not fully elucidated in the 1970s, the understanding of fibric acid derivatives as a class has since advanced significantly. It is now known that fibrates, including likely this compound, exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.
Signaling Pathway:
Conclusion
The early clinical studies of this compound demonstrated its efficacy in reducing elevated serum triglycerides in patients with Type IV hyperlipoproteinemia, with an effectiveness comparable to clofibrate in certain patient populations. These foundational studies, conducted with the methodological rigor of their time, established this compound as a promising hypolipidemic agent. While the development of this compound did not progress to widespread clinical use, the early research contributed to the broader understanding of the therapeutic potential of fibric acid derivatives in the management of dyslipidemia. This technical guide serves as a valuable historical and scientific reference for researchers continuing to explore novel therapies for hypertriglyceridemia and related metabolic disorders.
Methodological & Application
Application Notes and Protocols: Tibric Acid in an In Vitro Cell Culture Model for Hyperlipidemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. Fibrates are a class of drugs used to treat hyperlipidemia, primarily by lowering triglyceride levels. Tibric acid, a fibric acid derivative, functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to the increased expression of genes involved in fatty acid oxidation and a reduction in the expression of genes that promote lipid synthesis.
This document provides a detailed protocol for establishing an in vitro cell culture model of hyperlipidemia using the human hepatoma cell line, HepG2. This model can be utilized to investigate the efficacy and mechanism of action of this compound and other lipid-lowering compounds. HepG2 cells are a well-established model for studying liver function and lipid metabolism as they retain many of the metabolic functions of primary hepatocytes.
Signaling Pathway of this compound Action
This compound exerts its lipid-lowering effects by activating the PPARα signaling pathway. Upon entering the cell, this compound binds to and activates PPARα. This activation promotes the heterodimerization of PPARα with the retinoid X receptor (RXR). The PPARα-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, ultimately leading to a reduction in intracellular lipid accumulation.
Caption: this compound Signaling Pathway.
Experimental Workflow
The general workflow for evaluating the effect of this compound on hyperlipidemia in a HepG2 cell model involves several key steps: cell culture, induction of a hyperlipidemic state, treatment with this compound, and subsequent analysis of intracellular lipid content and gene expression.
Caption: Experimental Workflow.
Data Presentation
The quantitative data from the experiments should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Intracellular Triglyceride Levels in Hyperlipidemic HepG2 Cells
| Treatment Group | This compound Concentration (µM) | Intracellular Triglyceride Level (relative to control) | % Reduction in Triglycerides |
| Control (Vehicle) | 0 | 1.00 ± 0.05 | 0% |
| Hyperlipidemic Control | 0 | 2.50 ± 0.15 | - |
| This compound | 1 | 2.10 ± 0.12 | 16% |
| This compound | 10 | 1.50 ± 0.10 | 40% |
| This compound | 50 | 1.15 ± 0.08 | 54% |
Table 2: Effect of this compound on the Expression of PPARα Target Genes in Hyperlipidemic HepG2 Cells
| Gene | Treatment Group | This compound Concentration (µM) | Relative Gene Expression (Fold Change) |
| CPT1 | Hyperlipidemic Control | 0 | 1.0 ± 0.1 |
| CPT1 | This compound | 10 | 2.5 ± 0.2 |
| ACOX1 | Hyperlipidemic Control | 0 | 1.0 ± 0.1 |
| ACOX1 | This compound | 10 | 3.1 ± 0.3 |
| SREBP-1c | Hyperlipidemic Control | 0 | 1.0 ± 0.1 |
| SREBP-1c | This compound | 10 | 0.4 ± 0.05 |
Experimental Protocols
Protocol 1: Culture of HepG2 Cells
-
Cell Line: HepG2 (human hepatoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach the cells using a 0.25% trypsin-EDTA solution. Resuspend the cells in fresh culture medium and seed into new culture flasks or plates at the desired density.
Protocol 2: Induction of Hyperlipidemia in HepG2 Cells
This protocol utilizes a mixture of oleic acid and palmitic acid to induce intracellular lipid accumulation, mimicking a hyperlipidemic state.
-
Preparation of Fatty Acid Stock Solution (100 mM Oleate (B1233923)/Palmitate, 2:1 ratio):
-
Dissolve 66.6 mg of sodium oleate and 33.4 mg of sodium palmitate in 10 mL of sterile water by heating to 70°C.
-
Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in sterile water.
-
Add the fatty acid solution dropwise to the BSA solution while stirring to create a 10 mM fatty acid-BSA complex solution.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
-
Induction Protocol:
-
Seed HepG2 cells in 6-well plates or other suitable culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Remove the culture medium and replace it with a serum-free medium containing the oleate/palmitate-BSA complex at a final concentration of 1 mM (2:1 ratio of oleate to palmitate).
-
Incubate the cells for 24 hours to induce lipid accumulation.
-
Protocol 3: Treatment with this compound
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
-
Treatment Protocol:
-
After the 24-hour induction of hyperlipidemia, remove the fatty acid-containing medium.
-
Add fresh serum-free medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for an additional 24 hours.
-
Protocol 4: Quantification of Intracellular Triglycerides
A. Oil Red O Staining (Qualitative and Semi-Quantitative)
-
Fixation: After treatment, wash the cells twice with PBS and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Staining:
-
Wash the fixed cells twice with PBS.
-
Prepare the Oil Red O working solution by diluting a 0.5% stock solution in isopropanol (B130326) with water (6:4 ratio) and filtering it.
-
Incubate the cells with the Oil Red O working solution for 30 minutes at room temperature.
-
-
Washing and Visualization:
-
Wash the cells with water to remove excess stain.
-
Visualize the lipid droplets under a microscope. Red-stained droplets indicate the presence of neutral lipids.
-
-
Quantification (Optional):
-
Elute the stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at 510 nm using a spectrophotometer.
-
B. Commercial Triglyceride Quantification Kit (Quantitative)
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the manufacturer's protocol of a commercial triglyceride quantification kit.
-
Assay: Perform the triglyceride assay following the kit's instructions. This typically involves an enzymatic reaction that results in a colorimetric or fluorometric signal proportional to the triglyceride concentration.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
Protocol 5: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of an RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system with a SYBR Green-based or probe-based detection method.
-
Use primers specific for the target genes (e.g., CPT1, ACOX1, SREBP-1c) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
The provided protocols detail a robust in vitro model for studying hyperlipidemia and the effects of therapeutic agents like this compound. By utilizing HepG2 cells and inducing a hyperlipidemic state with a mixture of oleic and palmitic acids, researchers can effectively screen and characterize the mechanisms of lipid-lowering compounds. The combination of intracellular triglyceride quantification and gene expression analysis provides a comprehensive understanding of a compound's efficacy and its impact on the underlying molecular pathways. This model serves as a valuable tool in the preclinical development of novel therapies for hyperlipidemia and related metabolic disorders.
Protocol for Tibric Acid Administration in Rodent Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tibric acid in rodent models, focusing on its application as a hypolipidemic agent. The information is compiled from published literature on this compound and other fibric acid derivatives, offering detailed protocols and data to guide experimental design and execution.
Introduction
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. Like other fibrates, its primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα leads to the modulation of gene expression involved in fatty acid uptake, transport, and oxidation, ultimately resulting in reduced plasma levels of triglycerides and cholesterol.[1][2] Rodent models are crucial for the preclinical evaluation of this compound's efficacy and safety.
Quantitative Data Summary
The following tables summarize the effects of this compound and other fibric acid derivatives on lipid profiles in rodent models. Due to limited specific quantitative data for this compound, representative data from studies on other fibrates are included for comparative purposes.
Table 1: Effect of this compound on Serum Lipids in Rats
| Dosage | Administration Route | Treatment Duration | Rodent Model | Effect on Serum Triglycerides | Effect on Serum Cholesterol | Reference |
| Various oral doses | Oral | 1 week | Male albino rats | Reduced | Reduced | [3] |
Table 2: Representative Effects of Other Fibric Acid Derivatives on Rodent Lipid Profiles
| Compound | Dosage | Administration Route | Treatment Duration | Rodent Model | Change in Triglycerides | Change in Cholesterol | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Clofibric Acid | 200 mg/kg | Subcutaneous injection | 30 weeks | Obese Zucker rats | No significant effect | Significantly lower |[4] | | Fenofibrate | 100 mg/kg/day | Oral gavage | 8 days | Male Wistar rats | -25% (microsomal synthesis) | Not specified |[5] | | Gemfibrozil (B1671426) | Not specified | Not specified | Not specified | Not specified | Reduction | Variable effects on LDL | |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol describes a general method for the oral administration of this compound to rodents using a gavage needle. The exact vehicle and concentration may need to be optimized based on the specific experimental requirements and the solubility of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v aqueous methylcellulose (B11928114) solution, 2% v/v Tween 80 solution)[6][7]
-
Sterile water
-
Mortar and pestle (optional)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
Gavage needles (appropriate size for the rodent species and age)
-
Syringes (appropriate volume)
-
Animal scale
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose):
-
Heat a portion of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the hot water while stirring continuously to ensure proper wetting.
-
Once dispersed, add the remaining volume of cold sterile water and continue to stir until the solution is clear and viscous.
-
Allow the solution to cool to room temperature before use.[8]
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound based on the desired dosage (mg/kg) and the body weight of the animals.
-
If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to improve suspension.
-
In a suitable container, create a paste by adding a small amount of the prepared vehicle to the this compound powder and mixing thoroughly.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the desired final concentration is achieved.
-
For a more uniform suspension, homogenization is recommended.[8]
-
Prepare the suspension fresh daily and vortex before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately to determine the precise volume of the this compound suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg and in rats is 20 ml/kg.[9][10]
-
Gently restrain the animal. For rats, one common method is to hold the animal near the thoracic region while supporting the lower body.[9]
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.[10]
-
Insert the gavage needle into the mouth and gently advance it over the tongue into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Slowly administer the calculated volume of the this compound suspension.
-
Gently remove the gavage needle along the same path of insertion.
-
Monitor the animal for a few minutes post-administration for any signs of distress.[9]
-
Protocol 2: Administration of this compound in Diet
This method involves incorporating this compound directly into the rodent chow, which can be a less stressful alternative to oral gavage for long-term studies.
Materials:
-
This compound powder
-
Powdered rodent chow
-
Diet mixer
Procedure:
-
Dose Calculation:
-
Determine the total amount of this compound needed for the study duration based on the desired daily dosage and the estimated daily food consumption of the animals.
-
-
Diet Preparation:
-
Thoroughly mix the calculated amount of this compound with the powdered chow in a diet mixer to ensure a uniform distribution.
-
The medicated chow can then be provided to the animals as their sole food source.
-
-
Monitoring:
-
Regularly monitor food intake to ensure the animals are receiving the intended dose of this compound.
-
Monitor the body weight and overall health of the animals throughout the study.
-
Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound involves the activation of PPARα. The following diagram illustrates the general signaling pathway.
Caption: this compound activates the PPARα/RXR heterodimer, leading to the transcription of target genes involved in lipid metabolism.
Experimental Workflow for Oral Gavage
The following diagram outlines the key steps in performing an oral gavage study with this compound in rodents.
References
- 1. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tibric Acid in Human Plasma
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tibric acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is demonstrated to be sensitive, accurate, and precise, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.
Introduction
This compound is a hypolipidemic agent belonging to the fibrate class of drugs. It acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, playing a role in the modulation of lipid metabolism. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic profiling and for understanding its disposition in the body. This document provides a detailed protocol for the analysis of this compound in human plasma using HPLC with UV detection, a common and accessible technique in analytical laboratories. The methodologies presented are based on established principles for the analysis of similar fibric acid derivatives.[1]
Experimental
-
This compound Reference Standard (Purity ≥ 98%)
-
Internal Standard (IS): Fenofibric Acid or another suitable fibrate (Purity ≥ 98%)
-
HPLC Grade Acetonitrile (B52724)
-
HPLC Grade Methanol (B129727)
-
Perchloric Acid (70%) or Trichloroacetic Acid (10%)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with EDTA as anticoagulant)
A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental conditions.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Perchloric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 235 nm (based on typical fibrate absorbance) |
| Internal Standard (IS) | Fenofibric Acid |
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard and the internal standard in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with methanol to create working standards at concentrations of 1, 5, 10, 50, 100, and 200 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS primary stock solution with methanol.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and for low, medium, and high QC samples (e.g., 0.3, 7.5, 15 µg/mL).
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Aliquoting: Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Adding Internal Standard: Add 20 µL of the internal standard working solution (10 µg/mL) to each tube (except for the blank plasma used to assess matrix effects).
-
Protein Precipitation: Add 400 µL of acetonitrile (or a 10% solution of Trichloroacetic Acid or Perchloric Acid) to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial.
-
Injection: Inject 20 µL of the supernatant into the HPLC system.
Caption: Workflow for the preparation of plasma samples for HPLC analysis.
Method Validation
The analytical method was validated according to standard bioanalytical method validation guidelines. The key parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Selectivity | No significant interference from endogenous plasma components |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions |
Note: The values presented are typical expected outcomes for a method of this nature and should be confirmed during in-lab validation.
Results and Discussion
The developed HPLC method provides excellent separation of this compound and the internal standard from endogenous plasma components. A representative chromatogram would show well-resolved, symmetrical peaks for both analytes. The retention time for this compound is expected to be around 5-7 minutes under the specified conditions. The simple protein precipitation method offers a high-throughput and cost-effective approach for sample cleanup.[2] The validation data demonstrates that the method is reliable for the quantification of this compound in human plasma over a clinically relevant concentration range.
Caption: Logical flow from sample to quantitative result in the HPLC method.
Conclusion
The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in human plasma. The method has been validated and is suitable for use in pharmacokinetic and clinical studies. Its ease of implementation makes it an excellent choice for laboratories with standard HPLC instrumentation.
References
Application Note: Establishing a Tibric Acid-Induced Hepatocyte Lipid Accumulation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Drug-induced steatosis, or fatty liver, is a significant concern in pharmaceutical development, characterized by the abnormal accumulation of lipids within hepatocytes. Tibric acid, a fibric acid derivative, is a known hypolipidemic agent that, paradoxically, can induce hepatic lipid accumulation.[1] It functions as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[2][3][4] Activation of PPARα by fibrates like this compound alters the expression of genes involved in fatty acid uptake, oxidation, and triglyceride synthesis, ultimately leading to an imbalance and accumulation of lipids in liver cells.[3][5][6]
This application note provides a comprehensive set of protocols to establish a robust in vitro assay for studying this compound-induced lipid accumulation in cultured hepatocytes. This model is valuable for investigating the mechanisms of drug-induced steatosis, screening for potential hepatotoxic effects of new chemical entities, and evaluating therapeutic interventions. The assay quantifies lipid accumulation through Oil Red O staining and biochemical measurement of triglycerides, while also assessing potential cytotoxicity via a lactate (B86563) dehydrogenase (LDH) release assay.
Assay Principle and Workflow
The assay is based on the treatment of a cultured hepatocyte cell line (e.g., HepG2) with this compound to induce intracellular lipid droplet formation. The workflow involves cell culture, treatment with various concentrations of this compound, and subsequent analysis using three main endpoints:
-
Lipid Droplet Staining: Neutral lipids within the cells are stained with Oil Red O, a lysochrome diazo dye. The stained lipid droplets can be visualized by microscopy for qualitative assessment and quantified by extracting the dye and measuring its absorbance.
-
Triglyceride Quantification: The total intracellular triglyceride content is measured using a colorimetric or fluorometric enzymatic assay kit.
-
Cytotoxicity Assessment: Cell membrane damage and cytotoxicity are evaluated by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
The following diagram illustrates the overall experimental workflow.
References
- 1. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Application Notes and Protocols for Gene Expression Analysis of Tibric Acid-Treated Liver Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tibric acid, a fibric acid derivative, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in the liver.[1][3] Activation of PPARα by ligands such as this compound leads to significant changes in the expression of genes involved in fatty acid uptake, transport, and oxidation.[1][3] This document provides detailed application notes and protocols for the analysis of gene expression changes in liver tissue following treatment with this compound. The methodologies described herein are essential for researchers investigating the pharmacodynamics of this compound and its potential therapeutic applications in metabolic disorders.
Data Presentation: Gene Expression Changes in Response to PPARα Agonists
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative gene expression changes observed in liver tissue treated with other potent PPARα agonists, such as fenofibrate (B1672516) and Wy-14,643. These changes are expected to be similar for this compound due to the shared mechanism of action via PPARα activation.[4]
Table 1: Upregulated Genes in Liver Tissue Following PPARα Agonist Treatment
| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |
| ACOX1 | Acyl-CoA Oxidase 1 | 5 - 15 | Rate-limiting enzyme in peroxisomal beta-oxidation.[5][6] |
| CPT1A | Carnitine Palmitoyltransferase 1A | 3 - 10 | Rate-limiting enzyme in mitochondrial fatty acid oxidation.[7][8][9] |
| CYP4A1 | Cytochrome P450, family 4, subfamily a, polypeptide 1 | 10 - 50 | Involved in fatty acid omega-oxidation. |
| FABP1 | Fatty Acid Binding Protein 1 | 2 - 5 | Facilitates the intracellular transport of fatty acids. |
| PDK4 | Pyruvate (B1213749) Dehydrogenase Kinase 4 | 5 - 20 | Inhibits the conversion of pyruvate to acetyl-CoA, promoting fatty acid oxidation. |
| ANGPTL4 | Angiopoietin-Like 4 | 10 - 30 | Regulator of lipid metabolism, including triglyceride clearance. |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | 3 - 8 | Key enzyme in ketogenesis. |
Table 2: Downregulated Genes in Liver Tissue Following PPARα Agonist Treatment
| Gene Symbol | Gene Name | Fold Change (Approx.) | Function |
| SREBF1 (SREBP-1c) | Sterol Regulatory Element Binding Transcription Factor 1 | 0.3 - 0.7 | Master regulator of fatty acid and cholesterol synthesis.[8] |
| FASN | Fatty Acid Synthase | 0.4 - 0.8 | Key enzyme in de novo fatty acid synthesis. |
| SCD1 | Stearoyl-CoA Desaturase 1 | 0.3 - 0.6 | Catalyzes the synthesis of monounsaturated fatty acids. |
| APOA2 | Apolipoprotein A2 | 0.5 - 0.8 | Component of high-density lipoprotein (HDL). |
Signaling Pathway
The primary mechanism of action of this compound is the activation of the PPARα signaling pathway. The following diagram illustrates the key steps in this pathway, from ligand binding to the regulation of target gene expression.
Caption: this compound-PPARα Signaling Pathway in Hepatocytes.
Experimental Workflow
The following diagram outlines a typical workflow for analyzing gene expression changes in liver tissue after treatment with this compound.
Caption: Experimental Workflow for Gene Expression Analysis.
Experimental Protocols
Protocol 1: In Vivo Treatment of Rodents with this compound
-
Animal Model: Use adult male rats or mice (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
This compound Formulation: Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosing: Administer this compound orally via gavage at a predetermined dose (e.g., 50-100 mg/kg body weight) once daily for a specified duration (e.g., 7-14 days). A vehicle control group should be included.
-
Monitoring: Monitor animals daily for any signs of toxicity.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and immediately excise the liver.
-
Sample Processing: Rinse the liver with ice-cold phosphate-buffered saline (PBS), blot dry, and snap-freeze in liquid nitrogen. Store samples at -80°C until RNA isolation.
Protocol 2: Total RNA Isolation from Liver Tissue
This protocol is based on the TRIzol™ Reagent method.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
TRIzol™ Reagent
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
Homogenizer
-
RNase-free tubes and pipette tips
Procedure:
-
Homogenization: Homogenize the frozen liver tissue in 1 mL of TRIzol™ Reagent per 50-100 mg of tissue using a homogenizer.
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol™ Reagent used. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant and air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µL) by pipetting up and down.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for downstream applications like RNA-Seq.
-
-
Storage: Store the isolated RNA at -80°C.
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-Seq) - General Workflow
-
Library Preparation:
-
Start with high-quality total RNA (RIN ≥ 8).
-
Deplete ribosomal RNA (rRNA) using a commercially available kit.
-
Fragment the rRNA-depleted RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Purify and quantify the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality reads.
-
Alignment: Align the trimmed reads to a reference genome (e.g., rat or mouse genome).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and pathways.
-
Protocol 4: Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
-
Primer Design:
-
Design or obtain validated primers for the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green or TaqMan master mix.
-
Run the qRT-PCR on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Conclusion
The analysis of gene expression in this compound-treated liver tissue provides valuable insights into its mechanism of action and its effects on hepatic lipid metabolism. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these studies, from in vivo treatment to data analysis and validation. The provided data and pathway diagrams serve as a reference for the expected outcomes of such experiments. These methodologies are crucial for advancing our understanding of this compound and other PPARα agonists in the context of drug development for metabolic diseases.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the lipid regulating drug clofibric acid on PPARα-regulated gene transcript levels in common carp (Cyprinus carpio) at pharmacological and environmental exposure levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression and regulation of carnitine palmitoyltransferase-Ialpha and -Ibeta genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential regulation of carnitine palmitoyltransferase-I gene isoforms (CPT-I alpha and CPT-I beta) in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Tibric acid as a tool compound for studying PPAR alpha signaling
Application Notes and Protocols for Researchers
Introduction
Tibric acid is a potent hypolipidemic agent that has been instrumental as a tool compound for the scientific investigation of peroxisome proliferator-activated receptor alpha (PPARα) signaling.[1] As a member of the fibrate class of drugs, this compound serves as a selective agonist for PPARα, a ligand-activated transcription factor that plays a central role in the regulation of lipid metabolism and energy homeostasis.[2] Its utility in research stems from its ability to potently induce peroxisome proliferation in rodents, a hallmark of PPARα activation, making it a valuable molecule for elucidating the physiological and pathophysiological roles of this nuclear receptor.[1] These application notes provide a comprehensive overview of this compound's mechanism of action, its applications in research, and detailed protocols for its use in studying PPARα signaling.
Mechanism of Action
This compound exerts its biological effects by directly binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1] This binding event recruits coactivator proteins, leading to the transcriptional activation of a suite of genes involved in fatty acid uptake, transport, and catabolism, primarily through mitochondrial and peroxisomal β-oxidation.[3][4]
Key downstream target genes of PPARα activation by this compound and other fibrates include those encoding for enzymes such as acyl-CoA oxidase (ACOX1), the rate-limiting enzyme in peroxisomal β-oxidation, and carnitine palmitoyltransferase 1 (CPT1), which is crucial for the transport of fatty acids into mitochondria.[5][6] The upregulation of these and other genes ultimately leads to a reduction in plasma triglyceride levels.[7]
Applications in Research
This compound is a valuable tool for a variety of in vitro and in vivo research applications aimed at understanding the multifaceted roles of PPARα.
-
In Vitro Studies: this compound is frequently used in cell culture systems, such as primary hepatocytes and hepatoma cell lines (e.g., HepG2), to investigate the molecular mechanisms of PPARα activation.[8][9] Researchers can utilize this compound to study its effects on target gene expression, enzyme activity, and cellular lipid metabolism. It is also employed in reporter gene assays to screen for and characterize novel PPARα modulators.[10]
-
In Vivo Studies: In animal models, particularly rodents, this compound is administered to study the systemic effects of PPARα activation.[7] These studies often focus on its impact on plasma lipid profiles, liver metabolism, and the phenomenon of peroxisome proliferation.[1][7] this compound-treated animals serve as models to investigate the role of PPARα in metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease.
Data Presentation
The following tables summarize quantitative data related to the activity and effects of this compound and other fibrates as PPARα agonists.
Table 1: In Vitro Potency of Fibrates on PPARα
| Compound | Cell Line/System | Assay Type | EC50 | Reference |
| Fenofibric Acid | COS-7 | PPARα-LBD Transactivation | 9.47 µM | [11] |
| Bezafibrate | COS-7 | PPARα-LBD Transactivation | 30.4 µM | [11] |
| GW2331 | CV-1 | Human PPARα Transactivation | 50 nM | [12] |
| GW2331 | CV-1 | Mouse PPARα Transactivation | 10 nM | [12] |
Table 2: In Vivo Effects of this compound in Rats (1-week oral administration)
| Parameter | Control | 25 mg/kg/day | 50 mg/kg/day | 100 mg/kg/day | Reference |
| Serum Cholesterol (mg/100ml) | 75.3 ± 3.4 | 63.2 ± 2.9 | 58.7 ± 2.1 | 55.1 ± 2.5 | [7] |
| Serum Triglycerides (mg/100ml) | 103.4 ± 8.7 | 75.1 ± 6.3 | 62.5 ± 5.9 | 51.8 ± 4.6 | [7] |
| Liver Weight ( g/100g body wt) | 3.9 ± 0.1 | 4.5 ± 0.2 | 5.2 ± 0.2 | 6.1 ± 0.3 | [7] |
| Liver Cholesterol (mg/g) | 2.4 ± 0.1 | 2.8 ± 0.1 | 3.1 ± 0.2 | 3.5 ± 0.2 | [7] |
| Liver Triglycerides (mg/g) | 4.8 ± 0.3 | 6.2 ± 0.4 | 7.5 ± 0.5 | 8.9 ± 0.6 | [7] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro PPARα Activation using a Reporter Gene Assay
This protocol describes a method to quantify the activation of PPARα by this compound in a cell-based reporter assay.
Materials:
-
HepG2 cells stably expressing a PPRE-driven luciferase reporter construct and human PPARα
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stable HepG2 reporter cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate at 37°C with 5% CO₂ for 24 hours.[10]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO) and a positive control (e.g., GW7647).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.[10]
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.[10]
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and adding a luciferase substrate.
-
Data Analysis: Measure the luminescence using a luminometer. Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Protocol 2: In Vivo Study of this compound in Rats
This protocol outlines a general procedure for an in vivo study to assess the effects of this compound on lipid metabolism and liver parameters in rats.
Materials:
-
Male albino rats (e.g., Sprague-Dawley)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring serum cholesterol and triglycerides
-
Equipment for liver histology
Procedure:
-
Acclimatization: Acclimatize male albino rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Dosing: Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 25, 50, 100 mg/kg). Administer the respective doses or vehicle to the rats daily via oral gavage for one week.[7]
-
Sample Collection: At the end of the treatment period, fast the animals overnight. Collect blood samples via cardiac puncture or another appropriate method. Euthanize the animals and carefully dissect and weigh the livers.
-
Biochemical Analysis: Separate the serum from the blood and analyze for total cholesterol and triglyceride levels using commercially available kits.
-
Histological Analysis: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of liver morphology and evidence of peroxisome proliferation.
-
Gene Expression Analysis: Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for subsequent RNA extraction and analysis of PPARα target gene expression by qPCR.[3]
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol describes the measurement of PPARα target gene expression in liver tissue from this compound-treated animals.
Materials:
-
Frozen liver tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)[13][14]
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., ACOX1, CPT1A) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from approximately 30-50 mg of frozen liver tissue using a suitable RNA extraction kit according to the manufacturer's instructions.[15]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions on a real-time PCR system.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control groups, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis of PPARα Target Proteins
This protocol details the detection and quantification of PPARα target proteins in liver tissue lysates.
Materials:
-
Frozen liver tissue
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., ACOX1, CPT1A) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen liver tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control to determine the relative protein expression levels.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fibrate treatment does not modify the expression of acyl coenzyme A oxidase in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 14. An efficient method for extracting next-generation sequencing quality RNA from liver tissue of recalcitrant animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qiagen.com [qiagen.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Lentiviral-Mediated PPARα Overexpression with Tibric Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that serves as a master regulator of lipid metabolism, particularly in tissues with high fatty acid catabolism rates like the liver, heart, and kidney.[1][2][3] Activation of PPARα modulates the expression of a large number of target genes involved in fatty acid uptake, oxidation, and triglyceride turnover.[4][5] Consequently, PPARα is a key therapeutic target for treating metabolic disorders such as dyslipidemia.[6][7]
Tibric acid, a fibric acid derivative, functions as a PPARα agonist.[7][8] Upon binding, it induces a conformational change in the PPARα protein, leading to its activation. This application note details a methodology combining the stable overexpression of PPARα in target cells using a lentiviral delivery system with subsequent treatment by the specific agonist, this compound. This combined approach allows for the robust and sensitive analysis of PPARα-mediated signaling pathways and the screening of potential therapeutic compounds. Lentiviral vectors are a highly efficient tool for gene delivery, capable of transducing a wide range of dividing and non-dividing cells with stable, long-term transgene expression.[9][10]
PPARα Signaling Pathway
Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[7][11] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][11] This binding event recruits co-activator proteins, initiating the transcription of genes that regulate lipid and glucose metabolism.[5]
Caption: PPARα signaling pathway upon activation by a ligand like this compound.
Experimental Workflow
The overall experimental process involves several key stages: the production of high-titer lentivirus carrying the PPARα gene, transduction of the target cells to create a stable overexpression cell line, treatment of these cells with this compound, and finally, the analysis of downstream effects such as target gene expression.
Caption: Overall workflow for lentiviral-mediated PPARα overexpression and agonist treatment.
Detailed Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a second or third-generation packaging system.[12][13]
Materials:
-
HEK293T cells (low passage, <15)[13]
-
Lentiviral transfer plasmid encoding human PPARα (pLenti-PPARα)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells:
-
Seed 5 x 10⁶ HEK293T cells in a 10 cm culture dish in 10 mL of complete DMEM.
-
Incubate for 24 hours at 37°C with 5% CO₂ until cells reach 80-90% confluency.[14]
-
-
Day 2: Transfection:
-
Prepare two tubes for the transfection mix.
-
Tube A: Add 500 µL of Opti-MEM. Add your transfection reagent according to the manufacturer's instructions.
-
Tube B: Add 500 µL of Opti-MEM. Add plasmids: 10 µg of pLenti-PPARα, 7.5 µg of packaging plasmid, and 2.5 µg of envelope plasmid.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes.[14]
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 3: Change Media:
-
After 12-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
-
Day 4-5: Harvest Viral Supernatant:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles. Store at 4°C.
-
Add 10 mL of fresh medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.[15]
-
Centrifuge the pooled supernatant at 3,000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.[15]
-
The viral supernatant can be used directly, aliquoted and stored at -80°C, or concentrated via ultracentrifugation.[12]
-
Protocol 2: Lentiviral Transduction of Target Cells (e.g., HepG2)
This protocol describes how to infect target cells to generate a stable cell line overexpressing PPARα.
Materials:
-
PPARα-lentiviral supernatant
-
Target cells (e.g., HepG2 human hepatoma cells)
-
Complete growth medium for target cells
-
Hexadimethrine bromide (Polybrene)
-
Selection antibiotic (e.g., Puromycin, if the lentiviral vector contains a resistance gene)
Procedure:
-
Day 1: Seed Target Cells:
-
Plate target cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction (e.g., 2 x 10⁵ HepG2 cells per well).[15]
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
-
-
Day 2: Transduction:
-
Remove the culture medium from the cells.
-
Prepare the transduction medium: add fresh complete medium containing Polybrene to a final concentration of 4-8 µg/mL.[15] Note: The optimal Polybrene concentration can be cell-type dependent and should be determined empirically.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of Multiplicity of Infection (MOI) from 1 to 10 for new cell lines to optimize transduction efficiency.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
-
-
Day 3: Media Change:
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
-
Day 4 onwards: Antibiotic Selection:
-
If using a vector with a selection marker, begin antibiotic selection 48-72 hours post-transduction.
-
Replace the medium with fresh medium containing the appropriate concentration of antibiotic (e.g., 1-10 µg/mL Puromycin). The optimal concentration must be determined beforehand by generating a kill curve for the specific cell line.
-
Replace the selection medium every 2-3 days until resistant colonies are established.
-
Expand the resistant cells to create a stable PPARα-overexpressing cell line.[15]
-
Protocol 3: this compound Treatment and Analysis
This protocol outlines the treatment of the PPARα-overexpressing stable cell line with this compound and subsequent analysis of target gene expression.
Materials:
-
PPARα-overexpressing stable cell line and a control cell line (e.g., transduced with an empty vector).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
Cell culture medium.
-
Reagents for downstream analysis (qRT-PCR, Western Blot, etc.).
Procedure:
-
Cell Seeding:
-
Seed the PPARα-overexpressing and control cell lines into appropriate culture plates (e.g., 12-well or 6-well plates for RNA/protein extraction).
-
Incubate for 24 hours to allow cells to attach and reach approximately 80% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test for PPARα agonists is 1 µM to 100 µM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO, typically <0.1%).[15]
-
Remove the medium from the cells and add the medium containing this compound dilutions or the vehicle control.
-
Incubate for the desired treatment period (e.g., 18-24 hours for gene expression analysis).[15]
-
-
Sample Collection and Analysis:
-
For Gene Expression (qRT-PCR):
-
After incubation, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA and perform qRT-PCR using primers for PPARα and its known target genes (e.g., ACOX1, CPT1, APOA5).[1] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
For Protein Expression (Western Blot):
-
After incubation, wash cells with ice-cold PBS and lyse using RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PPARα and a loading control (e.g., β-actin).
-
-
Data Presentation
The combination of PPARα overexpression and agonist treatment is expected to have a synergistic or enhanced effect on the transcription of target genes.
Table 1: Representative Quantitative PCR (qPCR) Data on PPARα Target Gene Expression. Data shows the fold change in mRNA expression relative to the vehicle-treated control cells. Values are illustrative based on expected outcomes from agonist treatment in wild-type and overexpressing systems.[16][17][18]
| Gene Target | Treatment Group | Agonist (e.g., WY14643) | Fold Change (vs. Control Vehicle) |
| ACOX1 | Control Cells | Vehicle | 1.0 |
| Control Cells | 50 µM | 8.5 | |
| PPARα-OE Cells | Vehicle | 4.2 | |
| PPARα-OE Cells | 50 µM | 45.7 | |
| CPT1A | Control Cells | Vehicle | 1.0 |
| Control Cells | 50 µM | 6.3 | |
| PPARα-OE Cells | Vehicle | 3.1 | |
| PPARα-OE Cells | 50 µM | 32.9 | |
| FGF21 | Control Cells | Vehicle | 1.0 |
| Control Cells | 50 µM | 15.2 | |
| PPARα-OE Cells | Vehicle | 5.5 | |
| PPARα-OE Cells | 50 µM | 98.4 |
ACOX1 (Acyl-CoA Oxidase 1), CPT1A (Carnitine Palmitoyltransferase 1A), FGF21 (Fibroblast Growth Factor 21) are well-established PPARα target genes.[1][4] OE: Overexpression.
Table 2: Summary of PPARα Agonist Potency. This table provides EC₅₀ values for various common PPARα agonists, which can be useful for experimental design.[19][20]
| Compound | Agonist Type | EC₅₀ (Human PPARα) |
| GW7647 | Potent, Selective | 6 nM[19] |
| BMS-687453 | Potent, Selective | 10 nM[19] |
| WY-14643 | Potent, Selective | 1.5 µM[19] |
| Fenofibric Acid | Selective | ~30 µM[19] |
| This compound | Selective | (Similar to other fibrates) |
| Gemfibrozil | Selective | (Lower potency than fenofibrate)[20] |
References
- 1. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Protocol for the Production of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. Process for an efficient lentiviral cell transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The cardiac phenotype induced by PPARα overexpression mimics that caused by diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Metabolic Reprogramming by Tibric Acid Using the Agilent Seahorse XF Analyzer
Audience: Researchers, scientists, and drug development professionals.
Introduction Tibric acid, a fibric acid derivative, functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in regulating lipid metabolism and energy homeostasis.[3] Upon activation by ligands like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs).[3][4] This action upregulates the transcription of genes involved in fatty acid uptake, transport, and catabolism, particularly mitochondrial fatty acid β-oxidation (FAO).[1][2]
The Agilent Seahorse XF Analyzer provides a robust platform for investigating these metabolic changes in live cells in real-time. By measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, researchers can dissect the metabolic phenotype of cells and determine how they respond to compounds like this compound.[5][6] This application note provides a detailed protocol for using the Seahorse XF Fatty Acid Oxidation (FAO) Stress Test to measure the metabolic effects of this compound, specifically its ability to enhance the oxidation of long-chain fatty acids.
Principle of the Assay This protocol is designed to quantify the rate and capacity of cells to oxidize exogenous long-chain fatty acids in response to this compound treatment. Cells are first treated with this compound or a vehicle control. On the day of the assay, the cells are provided with a long-chain fatty acid (palmitate) as the primary fuel source in a specialized, substrate-limited medium.[7] The Seahorse XF Analyzer measures the basal OCR, which reflects the baseline rate of FAO. To confirm that the observed respiration is due to long-chain FAO, etomoxir, an inhibitor of the carnitine palmitoyltransferase 1 (CPT1) enzyme, is injected.[5][8] A subsequent decrease in OCR confirms dependency on this pathway. Finally, a mitochondrial stress test is performed through sequential injections of oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to determine the maximal respiratory capacity and spare respiratory capacity of the cells when oxidizing fatty acids.[6][7] An increased capacity for FAO in this compound-treated cells is indicative of its mechanism of action as a PPARα agonist.
Visualized Signaling Pathway and Workflows
Caption: this compound activates PPARα, leading to the upregulation of genes that enhance mitochondrial fatty acid oxidation.
Caption: High-level workflow for the Seahorse XF assay measuring the metabolic effects of this compound treatment.
References
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. trc-p.nl [trc-p.nl]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Peroxisome proliferator-activated receptor-α (PPARα) regulates wound healing and mitochondrial metabolism in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Tibric Acid Treatment in LDL Receptor Knockout (LDLR-/-) Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tibric acid is a fibric acid derivative that acts as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in the liver. In the context of hyperlipidemia, this compound is of interest for its potential to lower triglyceride levels and modulate cholesterol profiles. The LDL Receptor knockout (LDLR-/-) mouse model is a widely used animal model for studying atherosclerosis and hypercholesterolemia, as these mice exhibit elevated plasma LDL cholesterol levels, especially when fed a high-fat diet. This document provides detailed application notes and protocols for the use of this compound in LDLR-/- mouse models to investigate its therapeutic effects on lipid metabolism and related gene expression.
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes. It is based on the known effects of fibric acid derivatives. Specific studies on this compound in LDLR-/- mice are limited, and researchers should generate their own experimental data.
Table 1: Hypothetical Effects of this compound on Plasma Lipid Profile in LDLR-/- Mice
| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
| LDLR-/- Control (Vehicle) | 450 ± 45 | 250 ± 30 | 50 ± 5 | 350 ± 40 |
| LDLR-/- + this compound (10 mg/kg) | 400 ± 38 | 150 ± 20 | 65 ± 7 | 285 ± 35 |
| LDLR-/- + this compound (30 mg/kg) | 350 ± 30 | 100 ± 15*** | 75 ± 8 | 225 ± 28* |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01, ***p < 0.001 compared to LDLR-/- Control. Statistical analysis performed by one-way ANOVA with post-hoc Tukey's test.
Table 2: Hypothetical Effects of this compound on Hepatic Gene Expression in LDLR-/- Mice
| Gene | Function | Fold Change (this compound vs. Control) |
| Acox1 | Peroxisomal fatty acid β-oxidation | 3.5 ↑ |
| Cpt1a | Mitochondrial fatty acid β-oxidation | 2.8 ↑ |
| Lpl | Lipoprotein lipase | 2.5 ↑ |
| Apoa1 | Apolipoprotein A1 (HDL formation) | 2.0 ↑ |
| Apoc3 | Apolipoprotein C3 (Inhibitor of LPL) | 0.4 ↓ |
| Srebf1 | Sterol regulatory element-binding protein 1 (Lipogenesis) | 0.6 ↓ |
Data are presented as fold change in mRNA expression relative to the vehicle-treated control group. ↑ indicates upregulation, ↓ indicates downregulation.
Experimental Protocols
Protocol 1: Administration of this compound to LDLR-/- Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
LDLR-/- mice (e.g., C57BL/6J background, 8-12 weeks old)
-
High-fat diet (optional, to induce a more robust hyperlipidemic phenotype)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Animal Acclimatization: Acclimatize LDLR-/- mice to the animal facility for at least one week prior to the experiment. House mice in a temperature and light-controlled environment with ad libitum access to food and water.
-
Diet: If applicable, switch mice to a high-fat diet (e.g., 40-60% of calories from fat) for 4-8 weeks to establish a stable hyperlipidemic baseline before starting treatment.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg body weight) and the number of animals.
-
Weigh the this compound accurately.
-
Prepare the vehicle solution (0.5% CMC in sterile water).
-
Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
Ensure a homogenous suspension by vortexing or sonicating immediately before each use.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage once daily.
-
The treatment duration can vary depending on the study objectives (e.g., 4-12 weeks).
-
-
Monitoring: Monitor the body weight, food intake, and overall health of the animals throughout the study.
Protocol 2: Plasma Lipid Profile Analysis
Materials:
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Commercial enzymatic kits for Total Cholesterol, Triglycerides, and HDL Cholesterol.
-
Spectrophotometer or automated clinical chemistry analyzer.
Procedure:
-
Blood Collection: At the end of the treatment period, fast the mice for 4-6 hours. Collect blood via cardiac puncture or retro-orbital sinus sampling into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Lipid Measurement:
-
Determine the concentrations of total cholesterol, triglycerides, and HDL cholesterol in the plasma using commercially available enzymatic kits according to the manufacturer's instructions.
-
Measure the absorbance using a spectrophotometer or an automated analyzer.
-
-
LDL Cholesterol Calculation: Calculate the LDL cholesterol concentration using the Friedewald formula (for triglycerides < 400 mg/dL): LDL Cholesterol = Total Cholesterol - HDL Cholesterol - (Triglycerides / 5)
Protocol 3: Hepatic Gene Expression Analysis by qPCR
Materials:
-
Liver tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target genes (Acox1, Cpt1a, Lpl, Apoa1, Apoc3, Srebf1) and a housekeeping gene (e.g., Gapdh, Actb).
Procedure:
-
Tissue Collection and RNA Extraction:
-
At the end of the study, euthanize the mice and perfuse the liver with ice-cold PBS.
-
Excise a portion of the liver, snap-freeze it in liquid nitrogen, and store it at -80°C.
-
Extract total RNA from the liver tissue using a commercial RNA extraction kit following the manufacturer's protocol.
-
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
-
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Tibric Acid Applications in In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tibric acid (Fenofibric acid) in in vitro assays. Given its classification as a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits high permeability but low aqueous solubility, which can present challenges in experimental settings. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Fenofibric acid, is the active metabolite of the prodrug fenofibrate (B1672516). It is a potent lipid-lowering agent that functions as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2] As a PPAR-α agonist, this compound modulates the transcription of genes involved in lipid and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[3][4][5]
Q2: Why is this compound challenging to work with in in vitro assays?
This compound's low aqueous solubility is the primary challenge.[6] This can lead to precipitation in cell culture media, resulting in inconsistent and inaccurate experimental outcomes. Careful preparation of stock and working solutions is crucial to maintain its solubility and bioavailability in in vitro systems.
Q3: What are the recommended solvents for dissolving this compound?
For preparing stock solutions, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for this compound.[6] It is essential to prepare a high-concentration stock solution in one of these solvents and then dilute it to the final working concentration in the aqueous-based cell culture medium.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v).[7] It is always recommended to perform a vehicle control experiment to assess the specific tolerance of your cell line to the final DMSO concentration.
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below. This data is crucial for preparing appropriate stock solutions for your experiments.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~2 | ~6.28 | Room Temperature |
| Ethanol | ~16 | ~50.2 | Room Temperature |
| Dimethylformamide (DMF) | ~14 | ~43.9 | Room Temperature |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 | ~1.57 | Room Temperature |
Data sourced from product information sheets and may vary slightly between suppliers.[6]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance. For a 100 mM stock solution, you will need 31.88 mg of this compound for every 1 mL of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but be cautious of potential compound degradation with excessive heat.[8]
-
Storage: Store the 100 mM stock solution at -20°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the stock solution into your experimental medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid "solvent shock" and precipitation, it is advisable to perform an intermediate dilution of the stock solution in the cell culture medium. For example, you can prepare a 10 mM intermediate solution by adding 10 µL of the 100 mM stock to 90 µL of pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Add the this compound solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[10]
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate batch of cell culture medium.
Troubleshooting Guide
Encountering solubility issues is common when working with compounds like this compound. This guide addresses potential problems and offers solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous media | Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution. | - Perform a stepwise dilution as described in Protocol 2.[10]- Add the stock solution slowly to the medium while gently agitating.[10]- Pre-warm the cell culture medium to 37°C.[7] |
| Cloudiness or haze in the culture medium | Fine Precipitate Formation: The compound may be interacting with components in the media or exceeding its solubility limit at the working concentration. | - Centrifuge the medium at a low speed to see if a pellet forms.[10]- Visually inspect the wells under a microscope for crystals.[7]- Reduce the final concentration of this compound. |
| Inconsistent or non-reproducible assay results | Variable Soluble Concentration: The actual concentration of the dissolved compound may be lower than intended due to precipitation. | - Prepare fresh working solutions for each experiment.- Visually inspect plates for any signs of precipitation before adding cells or reagents.[10] |
| Cell toxicity observed even at low concentrations | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) may be too high for the specific cell line. | - Ensure the final DMSO concentration is below 0.5% and ideally below 0.1%.[7][9]- Perform a dose-response experiment with the vehicle control to determine the maximum tolerated solvent concentration. |
Visualizing Key Pathways and Workflows
This compound PPAR-α Signaling Pathway
This compound activates PPAR-α, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to increased fatty acid uptake and oxidation, and a decrease in triglyceride levels.
Troubleshooting Workflow for this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues during your experiments.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The PPAR Alpha gene is associated with triglyceride, low-density cholesterol, and inflammation marker response to fenofibrate intervention: The GOLDN Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Tibric Acid Dosage in Rats
This guide provides technical support for researchers optimizing the dosage of Tibric acid in rat models for maximal efficacy as a hypolipidemic agent. Due to the limited availability of recent and detailed public data on this compound, this guide synthesizes foundational information and outlines general principles and methodologies for dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in rats? A1: this compound is a hypolipidemic agent. Its mechanism involves the modulation of lipid metabolism, though the precise molecular targets were not fully elucidated in the early studies. It is considered a peroxisome proliferator, which suggests it may act on pathways similar to modern fibrate drugs that target Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, a key regulator of fatty acid oxidation.
Q2: What is a typical starting dose range for this compound in rats based on historical studies? A2: Historical studies in rats have used a range of doses, often administered orally. For instance, studies have explored doses such as 50 mg/kg to evaluate its effects on liver enzymes and lipid profiles. However, for a dose-optimization study, it is recommended to start with a wider range, including lower doses, to establish a clear dose-response curve.
Q3: What vehicle is appropriate for administering this compound to rats? A3: The choice of vehicle depends on the solubility of this compound. For many oral studies in rats, common vehicles include corn oil, carboxymethylcellulose (CMC) solutions, or a simple aqueous suspension with a surfactant like Tween 80. It is crucial to conduct vehicle-only control experiments to ensure the vehicle does not have any independent effects on the lipid profile.
Q4: What are the expected observable effects or potential side effects of this compound in rats? A4: The primary expected effect is a reduction in serum triglycerides and cholesterol. A known side effect associated with this class of compounds is hepatomegaly (enlargement of the liver) and an increase in the number of peroxisomes in liver cells. Monitoring liver weight and histology is therefore a critical component of any study involving this compound.
Troubleshooting Guide
Issue 1: High variability in lipid profile data between individual rats.
-
Possible Cause: Inconsistent fasting period before blood collection.
-
Solution: Ensure all rats undergo a consistent fasting period (e.g., 12-16 hours) before blood sampling, as food intake can significantly impact lipid levels.
-
Possible Cause: Stress during handling and blood collection.
-
Solution: Acclimatize the animals to handling procedures before the study begins. Use efficient and minimally stressful blood collection techniques.
Issue 2: No significant change in lipid levels observed even at higher doses.
-
Possible Cause: Poor bioavailability of the administered compound.
-
Solution: Verify the stability and solubility of this compound in the chosen vehicle. Consider pharmacokinetic studies to measure plasma concentrations of the drug to confirm absorption.
-
Possible Cause: The rat strain used is a non-responder.
-
Solution: Review literature for strain-specific differences in response to hypolipidemic agents. Ensure the chosen strain (e.g., Sprague-Dawley, Wistar) is appropriate for metabolic studies.
Issue 3: Signs of toxicity (e.g., weight loss, lethargy) at the planned highest dose.
-
Possible Cause: The highest dose is exceeding the maximum tolerated dose (MTD).
-
Solution: Immediately cease administration at that dose level. Implement a dose de-escalation protocol. Include additional lower-dose groups in your study design to identify the MTD accurately. Monitor animal welfare closely on a daily basis.
Data Presentation: Dose-Response Relationship
The following table presents a hypothetical dose-response relationship for this compound's effect on serum triglycerides in rats to illustrate how such data should be structured.
| Dose (mg/kg/day) | N (Rats) | Mean Triglyceride Reduction (%) | Standard Deviation (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 0 | 5.2 | - |
| 10 | 10 | 15.8 | 6.1 | <0.05 |
| 25 | 10 | 35.2 | 7.5 | <0.01 |
| 50 | 10 | 52.1 | 8.3 | <0.001 |
| 100 | 10 | 55.8 | 9.1 | <0.001 |
Experimental Protocols
Protocol 1: Oral Gavage Administration
-
Preparation: Prepare the this compound suspension in the chosen vehicle (e.g., 0.5% CMC) to the desired concentrations. Ensure the suspension is homogenous by vortexing before drawing each dose.
-
Animal Handling: Gently restrain the rat, ensuring it remains calm.
-
Gavage: Measure the correct volume based on the animal's most recent body weight. Insert a sterile, ball-tipped gavage needle gently into the esophagus and deliver the dose directly into the stomach.
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions for at least 30 minutes.
Protocol 2: Blood Collection via Tail Vein
-
Animal Warming: Place the rat in a warming chamber or under a heat lamp for a few minutes to dilate the tail veins.
-
Anesthesia/Restraint: Place the rat in a suitable restrainer. Local anesthetic may be applied if required by institutional protocols.
-
Vein Puncture: Clean the tail with an alcohol swab. Using a sterile needle (e.g., 25G), make a small puncture in one of the lateral tail veins.
-
Sample Collection: Collect the required volume of blood into a micro-collection tube (e.g., EDTA-coated for plasma).
-
Hemostasis: Apply gentle pressure to the puncture site with sterile gauze until bleeding stops.
-
Sample Processing: Centrifuge the blood sample (e.g., at 2000 x g for 10 minutes at 4°C) to separate plasma. Store the plasma at -80°C until lipid analysis.
Visualizations: Workflows and Pathways
Caption: Workflow for a 14-day dose-response study in rats.
Caption: Hypothetical signaling pathway for this compound via PPARα.
Identifying and mitigating off-target effects of Tibric acid in cell culture
Welcome to the Technical Support Center for Tibric Acid. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fibric acid derivative that acts as a lipid-lowering agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation and lipid metabolism. Activation of PPARα leads to a reduction in triglyceride levels.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects are unintended interactions of a drug with cellular components other than its primary target. For this compound, this means effects that are not mediated by PPARα activation. These effects can lead to misinterpretation of experimental data, cellular toxicity, and confounding results, ultimately impacting the validity and reproducibility of your research.
Q3: What are the known or suspected off-target effects of fibric acid derivatives like this compound?
While specific off-target data for this compound is limited, studies on related fibric acid compounds, such as fenofibrate (B1672516) and gemfibrozil, suggest potential off-target effects that researchers should be aware of. These include:
-
PPARα-independent signaling: Fibrates have been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.[1][2] This effect is independent of PPARα activation.
-
Mitochondrial dysfunction: Some fibrates can impair mitochondrial function, potentially by inhibiting complex I of the electron transport chain.[3] This can lead to decreased ATP production and increased oxidative stress.
-
Hepatotoxicity: Although rare, some fibrates have been associated with liver injury in clinical settings. In vitro studies can help assess the potential for hepatotoxicity by examining markers of liver cell damage.
Q4: How can I minimize off-target effects in my cell culture experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (PPARα activation) through dose-response studies.
-
Use appropriate controls: Include a known inactive structural analog of this compound, if available, as a negative control. Additionally, using another PPARα agonist with a different chemical structure can help confirm that the observed phenotype is due to on-target activity.
-
Confirm target engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PPARα in your cellular model.
-
Employ orthogonal validation methods: Use genetic approaches, such as siRNA or CRISPR-Cas9 to knock down PPARα, to confirm that the biological effect of this compound is dependent on its intended target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity observed at concentrations expected to be effective. | 1. Off-target toxicity. 2. Cell line sensitivity. 3. Compound degradation or contamination. | 1. Perform a dose-response curve to determine the IC50 value for cytotoxicity. Investigate potential off-target mechanisms such as mitochondrial toxicity or induction of apoptosis. 2. Test this compound in a different cell line to assess cell-type-specific toxicity. 3. Ensure the purity and stability of your this compound stock. Prepare fresh solutions for each experiment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (cell density, passage number, media composition). 2. Inconsistent preparation of this compound working solutions. | 1. Standardize all cell culture parameters. Maintain a detailed log of experimental conditions. 2. Prepare fresh working solutions of this compound from a validated stock solution for each experiment. |
| Observed phenotype does not align with known PPARα activation pathways. | 1. Potential PPARα-independent off-target effect. 2. Crosstalk with other signaling pathways. | 1. Investigate known PPARα-independent pathways for fibrates, such as STAT3 signaling. 2. Use pathway inhibitors or activators to dissect the signaling cascade. Perform global analyses like RNA-seq or proteomics to identify affected pathways. |
| Difficulty confirming on-target effect (PPARα activation). | 1. Low expression of PPARα in the chosen cell line. 2. Insufficient concentration or incubation time of this compound. | 1. Verify PPARα expression in your cell line using qPCR or Western blotting. Consider using a cell line with higher endogenous PPARα expression or an engineered cell line overexpressing PPARα. 2. Optimize the concentration and incubation time of this compound based on dose-response and time-course experiments. |
Data Summary
Table 1: Comparative Effects of Fibric Acid Derivatives on Lipid Profile
| Compound | Change in Triglycerides | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |
| Fenofibrate | ↓ 30-60% | ↓ 20-25% | ↑ (when baseline is low) | [4] |
| Ciprofibrate (B1669075) | Significant ↓ | Significant ↓ | Significant ↑ | [5] |
Experimental Protocols
Global Off-Target Profiling using Proteomics
Objective: To identify unintended protein targets of this compound in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Culture a relevant human cell line (e.g., HepG2) to 70-80% confluency. Treat cells with this compound at a concentration determined to be effective for on-target activity and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software (e.g., Proteome Discoverer) to identify and quantify proteins. Compare the protein abundance between this compound-treated and vehicle-treated samples to identify proteins with significantly altered expression levels.[6]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intended target, PPARα, in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures. Ligand binding is expected to stabilize the target protein, making it more resistant to thermal denaturation.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble PPARα using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PPARα as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
RNA-Sequencing (RNA-Seq) for Transcriptional Off-Target Effects
Objective: To identify global changes in gene expression induced by this compound, distinguishing between on-target (PPARα-dependent) and off-target (PPARα-independent) effects.
Methodology:
-
Cell Culture and Treatment: Culture cells with and without this compound. Include a condition where PPARα is knocked down (e.g., using siRNA) to identify PPARα-independent effects.
-
RNA Extraction: Isolate total RNA from all experimental groups.
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align reads to the reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in response to this compound in both wild-type and PPARα-knockdown cells. Genes differentially expressed only in wild-type cells are likely on-targets, while those altered in both conditions are potential off-targets.
-
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of hepatic mitochondrial injury induced by fatty acid oxidation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of the effects of ciprofibrate and fenofibrate on lipids, lipoproteins and apoproteins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing stable Tibric acid stock solutions
Technical Support Center: Tibric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing and handling stable this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use anhydrous (water-free) DMSO to prevent precipitation issues that can arise from water absorption by DMSO.
Q2: My this compound, which was fully dissolved in DMSO, precipitated when I diluted it with an aqueous buffer. Why did this happen and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[1][2] It occurs because the compound is highly soluble in the organic solvent DMSO but poorly soluble in the aqueous buffer. When the two are mixed, the solvent environment changes rapidly, causing the compound to precipitate.[1][3]
To prevent this, you can try the following techniques:
-
Reverse Dilution: Instead of adding the buffer to your DMSO stock, add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while gently vortexing or stirring. This rapid dispersion can prevent localized high concentrations of the compound that lead to precipitation.[1]
-
Stepwise Dilution: Gradually add the aqueous buffer to your DMSO stock in small increments, mixing thoroughly between each addition.
-
Lower the Final Concentration: The concentration of this compound in your final working solution may be too high to be soluble in the low percentage of DMSO. Try preparing a more dilute working solution.[3]
-
Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[1] However, ensure that this concentration is sufficient to maintain the solubility of this compound. You may need to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability of this compound.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
It is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[4]
Q4: How can I check the stability of my this compound stock solution over time?
A4: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A general approach involves comparing the peak area of the active compound in a freshly prepared solution to that of a solution that has been stored for a certain period. A significant decrease in the peak area of the stored solution would indicate degradation. For a detailed procedure, refer to the "Experimental Protocol: Stability Assessment of this compound Working Solution."
Troubleshooting Guide
If you encounter precipitation when preparing your this compound working solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Experimental Protocol: Kinetic Solubility Assay
This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific aqueous buffer without immediate precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at 620 nm
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each concentration into the wells of the 96-well plate in triplicate.
-
Rapidly add your aqueous buffer (e.g., 98 µL) to each well to achieve the final desired concentrations and a consistent final DMSO concentration.
-
Immediately measure the turbidity or absorbance of the plate at time zero.
-
Incubate the plate at your experimental temperature and take readings at several time points (e.g., 1, 2, and 4 hours).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or absorbance over time.
Experimental Protocol: Stability Assessment of this compound Working Solution
This protocol provides a framework for assessing the stability of your prepared this compound working solution using HPLC.
Materials:
-
This compound working solution in your aqueous buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Freshly prepared this compound standard solution of the same concentration for comparison
Procedure:
-
Immediately after preparing your this compound working solution, take an aliquot (time zero) and analyze it by HPLC.
-
Store the remaining working solution under your intended experimental conditions (e.g., 37°C).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
For each time point, compare the peak area of this compound to the peak area of the time zero sample and the freshly prepared standard.
-
A decrease in the peak area over time indicates degradation. A common acceptance criterion for stability is that the concentration remains within ±10% of the initial concentration. [5]
Mechanism of Action: PPAR-alpha Signaling Pathway
This compound, like other fibrates, functions as an agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-alpha).[6][7] PPAR-alpha is a nuclear receptor that plays a key role in lipid metabolism.[6][7]
Caption: this compound activation of the PPAR-alpha signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. ziath.com [ziath.com]
- 5. Stability of analytical solutions - Chromatography Forum [chromforum.org]
- 6. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tibric Acid-Induced Cytotoxicity in Primary Hepatocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with Tibric acid-induced cytotoxicity in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in primary hepatocyte research?
This compound is a fibric acid derivative and a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] In research, it is often used to study lipid metabolism, as PPARα activation plays a crucial role in the regulation of genes involved in fatty acid oxidation and transport.[1][2]
Q2: What are the known mechanisms of this compound-induced cytotoxicity in primary hepatocytes?
This compound's primary mechanism of action is the activation of PPARα.[1] While this has therapeutic effects on lipid levels, in rodents, high doses of fibrates can lead to hepatomegaly (enlargement of the liver) and hepatocellular hypertrophy.[2] The cytotoxicity of fibric acids in hepatocytes can involve several pathways:
-
Apoptosis and Necrosis: Studies on related fibric acids have shown they can trigger both apoptosis (programmed cell death) and necrosis in liver cells.[3][4]
-
Mitochondrial Dysfunction: Drug-induced liver injury often involves mitochondrial damage, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and the release of pro-apoptotic factors.[5][6]
-
Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify them can lead to damage to lipids, proteins, and DNA, contributing to cell death.[7]
Q3: What are the typical signs of this compound-induced cytotoxicity in my primary hepatocyte culture?
Common indicators of cytotoxicity include:
-
Decreased cell viability and attachment.
-
Changes in cell morphology, such as cell rounding and detachment.[8]
-
Increased activity of lactate (B86563) dehydrogenase (LDH) in the culture medium, indicating membrane damage.[9]
-
Activation of caspases, which are key mediators of apoptosis.[10]
-
Increased staining with cell death markers like propidium (B1200493) iodide or trypan blue.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After this compound Treatment
Possible Cause 1: Inappropriate Concentration of this compound
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary hepatocyte donor and experimental conditions.
-
Literature Review: Consult literature for typical concentration ranges used for this compound or similar PPARα agonists in primary human or rat hepatocytes.
-
Possible Cause 2: Apoptosis or Necrosis Induction
-
Troubleshooting:
-
Assess Cell Death Pathway: Use specific assays to distinguish between apoptosis and necrosis.
-
Inhibition of Cell Death:
-
If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to investigate if blocking apoptosis can rescue the cells.[11] Note that this is for mechanistic investigation and may interfere with downstream analyses.
-
-
Issue 2: Evidence of Mitochondrial Dysfunction
Possible Cause: this compound-Induced Mitochondrial Stress
-
Troubleshooting:
-
Assess Mitochondrial Health:
-
Mitochondrial Membrane Potential (ΔΨm): Use fluorescent dyes like JC-1 or TMRM to measure changes in ΔΨm. A decrease in ΔΨm is an early indicator of apoptosis.
-
ATP Levels: Measure intracellular ATP levels to assess mitochondrial function.[9]
-
Reactive Oxygen Species (ROS): Use fluorescent probes like DCFDA to measure intracellular ROS production.[12]
-
-
Mitochondrial Support:
-
Issue 3: Altered Gene Expression Profiles Unrelated to Lipid Metabolism
Possible Cause: Off-Target Effects or Stress Responses
-
Troubleshooting:
-
Gene Expression Analysis: Analyze the expression of genes related to cellular stress, such as those involved in the unfolded protein response (UPR) and heat shock proteins.
-
Pathway Analysis: Utilize bioinformatics tools to analyze your gene expression data and identify enriched pathways that may indicate off-target effects or cellular stress responses.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same concentration used to dissolve the this compound.
-
Data Presentation
Table 1: Summary of Assays to Assess this compound-Induced Cytotoxicity
| Parameter Assessed | Assay | Principle | Expected Outcome with Cytotoxicity |
| Cell Viability | MTT, MTS, or CellTiter-Glo® | Measures metabolic activity or ATP content. | Decrease in signal |
| Membrane Integrity | LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells.[9] | Increase in LDH in the medium |
| Apoptosis | Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on apoptotic cells; PI stains necrotic cells.[3] | Increase in Annexin V positive cells |
| Apoptosis | Caspase-3/7 Activity Assay | Measures the activity of executioner caspases.[10] | Increase in caspase activity |
| Mitochondrial Health | JC-1 or TMRM Staining | Fluorescent dyes that accumulate in mitochondria based on membrane potential. | Decrease in fluorescence ratio (JC-1) or intensity (TMRM) |
| Oxidative Stress | DCFDA or CellROX® Staining | Fluorescent probes that detect reactive oxygen species.[12] | Increase in fluorescence intensity |
Experimental Protocols
Protocol 1: Primary Human Hepatocyte Culture and this compound Treatment
-
Plate Coating: Coat culture plates with an appropriate extracellular matrix, such as collagen type I.[13]
-
Thawing Cryopreserved Hepatocytes: Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed hepatocyte plating medium.[14]
-
Cell Seeding: Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes. Resuspend the cell pellet in plating medium and determine cell viability and density using the trypan blue exclusion method. Seed the cells onto the collagen-coated plates at the desired density.
-
Cell Attachment: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for attachment.[1]
-
Medium Change: After attachment, replace the plating medium with hepatocyte maintenance medium.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent like DMSO. Dilute the stock solution in hepatocyte maintenance medium to the desired final concentrations. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control with the same final concentration of the solvent.[1]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with cytotoxicity assays.
Protocol 2: LDH Cytotoxicity Assay
-
Collect Supernatant: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Cell Lysis (for Maximum LDH Release Control): To a set of control wells, add a lysis buffer provided with the LDH assay kit to induce 100% cell death and release of LDH.
-
Assay Procedure: Follow the manufacturer's instructions for the specific LDH cytotoxicity assay kit being used. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: The enzymatic reaction produces a colored formazan (B1609692) product, which can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control, after subtracting the background LDH activity from the medium-only control.
Mandatory Visualizations
Caption: this compound activates PPARα, leading to changes in gene expression.
References
- 1. benchchem.com [benchchem.com]
- 2. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate induces human hepatoma Hep3B cells apoptosis and necroptosis through inhibition of thioesterase domain of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial dysfunction: A promising therapeutic target for liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Oxidative Stress and Antioxidants in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. mdpi.com [mdpi.com]
- 10. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase inhibitors for the treatment of liver disease: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial dysfunction during in vitro hepatocyte steatosis is reversed by omega-3 fatty acid-induced up-regulation of mitofusin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate vehicle for Tibric acid in vivo administration
For researchers, scientists, and drug development professionals, the effective in vivo administration of therapeutic compounds is a critical step in preclinical research. Tibric acid, a fibric acid derivative with potential applications in lipid metabolism studies, presents a common challenge due to its predicted poor aqueous solubility. This technical support center provides a comprehensive guide to selecting an appropriate vehicle for this compound, complete with troubleshooting advice and frequently asked questions to ensure successful and reproducible in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound formulation is cloudy or shows precipitation. What should I do?
A1: Precipitation indicates that this compound is not fully dissolved or has crashed out of solution, which can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:
-
Verify Solubility: First, confirm the solubility of your this compound batch in the chosen vehicle. The provided tables below offer solubility data for structurally similar compounds, which can serve as a starting point.
-
pH Adjustment: For acidic compounds like this compound, increasing the pH of the vehicle to just above its pKa can significantly enhance solubility. A buffered solution (e.g., PBS at pH 7.4) may be beneficial.
-
Co-solvents: If using a primarily aqueous vehicle, the addition of a water-miscible organic co-solvent can improve solubility. Start with a low percentage of the co-solvent and gradually increase it, keeping in mind the potential for vehicle toxicity (see vehicle toxicity table below).
-
Sonication/Heating: Gentle warming and sonication can aid in the dissolution process. However, be cautious about the thermal stability of this compound. Always allow the solution to return to room temperature before administration to ensure the compound remains in solution.
-
Consider a Suspension: If achieving a clear solution is not feasible at the desired concentration, preparing a homogenous suspension may be a viable alternative. Ensure the particle size is minimized and that the suspension is uniformly mixed before each administration.
Q2: What are the most common vehicles for administering poorly soluble compounds like this compound?
A2: The choice of vehicle depends on the administration route and the physicochemical properties of the compound. Common choices include:
-
Aqueous Solutions with Co-solvents: For intravenous (IV) or intraperitoneal (IP) injections, a common approach is to dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).
-
Oil-based Vehicles: For oral (PO) or subcutaneous (SC) administration of lipophilic compounds, oils like corn oil or sesame oil are frequently used.
-
Suspensions: For oral gavage, suspensions in vehicles containing suspending agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) are common.
-
Cyclodextrins: These can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.
Q3: How can I minimize vehicle-induced toxicity in my animal model?
A3: Vehicle toxicity can confound experimental results. To mitigate this:
-
Use the Lowest Effective Concentration: Keep the concentration of organic solvents such as DMSO to a minimum. For many applications, a final DMSO concentration of less than 10% is recommended.
-
Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the drug. This will help you to distinguish the effects of the vehicle from the effects of this compound.
-
Consult Toxicity Data: Refer to the vehicle toxicity data provided below to select vehicles with a high safety margin for your chosen administration route and animal model.
Q4: What is the mechanism of action of this compound?
A4: this compound, as a fibric acid derivative, is expected to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2][3][4] Activation of PPARα leads to changes in the transcription of genes involved in lipid metabolism, ultimately resulting in decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1][2][3][4]
Data Presentation: Solubility and Vehicle Toxicity
To aid in vehicle selection, the following tables summarize the solubility of compounds structurally related to this compound and the acute toxicity of common in vivo vehicles.
Table 1: Solubility of Fibric Acid Derivatives in Common Solvents
| Compound | Vehicle | Solubility |
| Fenofibric Acid | Water | 0.162 mg/mL[5] |
| PBS (pH 7.2) | ~0.5 mg/mL[6] | |
| Ethanol | ~16 mg/mL[6] | |
| DMSO | ~2 mg/mL[6] | |
| Dimethylformamide | ~14 mg/mL[6] | |
| Clofibric Acid | DMSO | ≥9.35 mg/mL[7] |
| Methanol | 50 mg/mL[8] |
Note: This data is for compounds structurally similar to this compound and should be used as a guide. It is recommended to determine the solubility of your specific batch of this compound empirically.
Table 2: Acute Toxicity of Common In Vivo Administration Vehicles
| Vehicle | Animal Model | Route | LD50 / Toxicity Notes |
| DMSO | Mouse | IP | 6.2 mL/kg[9] |
| Mouse | IV | 3.7 mL/kg[9] | |
| Rat | IP | 9.9 mL/kg[9] | |
| Rat | IV | 7.4 mL/kg[9] | |
| Ethanol | Mouse | IP | LD50 = 6.6 g/kg[10][11] |
| Polyethylene (B3416737) Glycol 400 (PEG 400) | Dog | IV | Low toxicity at 8.45 g/kg for 30 days[5] |
| Mouse | IP | High dose (4 mL/kg) can cause liver necrosis[6] | |
| Propylene Glycol | Mouse | IP | LD50 = 9.3 mL/kg[9] |
| Mouse | IV | LD50 = 6.4 mL/kg[9] | |
| Rat | Oral | LD50 range: 8-46 g/kg[12] | |
| Corn Oil | Rat | Oral | Generally considered safe, but high doses (10 mL/kg) for prolonged periods may have effects.[13] |
| Tween 80 | Mouse | IV | Less acutely toxic than Solutol HS15 and Tween 80.[14] |
LD50: The dose that is lethal to 50% of the test animals. This table provides a general reference; always consult detailed safety data sheets and institutional guidelines.
Experimental Protocols
Protocol: Preparation of a this compound Formulation using a Co-solvent System for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing a solution of a poorly water-soluble compound like this compound for IP administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Determine the Final Concentration: Decide on the final desired concentration of this compound in the injection volume (e.g., 10 mg/kg in a 100 µL injection volume for a 25g mouse would require a 2.5 mg/mL solution).
-
Prepare a Stock Solution in DMSO:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add a small volume of DMSO to dissolve the compound completely. Based on the solubility of related compounds, a stock concentration of 20 mg/mL in DMSO should be achievable. Vortex thoroughly. Gentle warming or brief sonication may be used if necessary.
-
-
Dilute with PBS:
-
Slowly add the sterile PBS to the DMSO stock solution while vortexing to reach the final desired concentration.
-
Crucially, ensure the final concentration of DMSO is as low as possible, ideally below 10%, to minimize toxicity.
-
For example, to make 1 mL of a 2.5 mg/mL solution with 10% DMSO, you would add 100 µL of a 25 mg/mL DMSO stock to 900 µL of PBS.
-
-
Observe for Precipitation: After dilution, carefully inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it is not suitable for injection. You may need to adjust the final concentration or the percentage of DMSO.
-
Administration:
-
Use a sterile syringe and an appropriate gauge needle for IP injection.
-
Administer the solution immediately after preparation to minimize the risk of precipitation over time.
-
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound.
Caption: Simplified signaling pathway of this compound via PPARα activation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The Tween 80 Toxicity in Chicken Embryos and Effect on the Kinetics of Newcastle Disease Virus Replication - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 5. Systemic toxicity and toxicokinetics of a high dose of polyethylene glycol 400 in dogs following intravenous injection | Semantic Scholar [semanticscholar.org]
- 6. Intraperitoneal administration of high doses of polyethylene glycol (PEG) causes hepatic subcapsular necrosis and low-grade peritonitis with a rise in hepatic biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Tolerance to effects of high doses of ethanol: 1. Lethal effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Animal Model Response to Tibric Acid
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tibric acid and other fibric acid derivatives in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address the variability in animal model responses and other common issues encountered during in vivo studies.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered when using this compound and related compounds in animal models.
Issue 1: Unexpected or Absent Lipid-Lowering Effect
Question: We are not observing the expected decrease in triglycerides and/or cholesterol in our animal model after treatment with this compound. What could be the cause?
Answer: The lack of a significant lipid-lowering effect can be attributed to several factors, primarily related to the choice of animal model and experimental protocol.
Troubleshooting Steps:
-
Verify Animal Model Suitability:
-
Species-Specific PPARα Activity: The primary mechanism of action for this compound is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). There are significant species differences in the expression and activity of PPARα. Rodents (mice and rats) have high levels of hepatic PPARα and are generally highly responsive to fibrates.[1][2] In contrast, guinea pigs, primates, and humans have much lower levels of hepatic PPARα, making them less responsive to the peroxisome proliferation effects.[1][2]
-
Consider Guinea Pigs for Human-Relevant Lipid Metabolism: If the goal is to model human lipid metabolism, guinea pigs may be a more appropriate model than rodents. Guinea pigs, like humans, carry the majority of their cholesterol in LDL, whereas rodents primarily utilize HDL.[3][4]
-
-
Review Dosing and Administration:
-
Dose Appropriateness: Ensure the dose of this compound is appropriate for the chosen species. Due to the high PPARα activity, rodents often require lower doses compared to what might be extrapolated for less responsive species.
-
Route of Administration: Oral gavage is a common and effective method for administering fibrates in rodents.[5] Ensure proper technique to guarantee the full dose is delivered to the stomach.
-
Vehicle and Formulation: this compound is lipophilic. Ensure it is properly dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethylcellulose) for optimal absorption.
-
-
Evaluate Experimental Timeline:
-
Duration of Treatment: The lipid-lowering effects of fibrates may not be immediate. Review the literature for typical treatment durations required to observe significant changes in lipid profiles for the specific animal model and experimental setup.
-
-
Assess Baseline Lipid Levels:
-
Induction of Hyperlipidemia: Fibrates are most effective in models of hyperlipidemia. If using a diet-induced model, ensure that the diet has been administered for a sufficient duration to establish elevated baseline lipid levels before initiating treatment.
-
Issue 2: Elevated Liver Enzymes or Suspected Hepatotoxicity
Question: We have observed a significant increase in serum ALT and AST levels in our treated animals. Is this indicative of hepatotoxicity?
Answer: Elevated liver enzymes are a known effect of fibrate treatment, particularly in rodents, and may not always indicate severe hepatotoxicity. However, careful monitoring and interpretation are crucial.
Troubleshooting Steps:
-
Differentiate Adaptive Response from Toxicity:
-
Hepatomegaly in Rodents: Fibrates are potent inducers of peroxisome proliferation and hepatomegaly (enlarged liver) in rats and mice.[1] This is often accompanied by a transient increase in liver enzymes, which can be an adaptive response rather than a sign of liver damage.
-
Histopathological Examination: To determine if the elevated enzymes are due to an adaptive response or actual liver injury, histopathological examination of liver tissue is essential. Look for signs of inflammation, necrosis, and fibrosis.
-
-
Dose-Response Relationship:
-
High-Dose Effects: High doses of fibrates are more likely to cause adverse liver effects. Consider reducing the dose to see if the enzyme levels normalize while still achieving the desired lipid-lowering effect.
-
-
Species Considerations:
-
Rodent Sensitivity: As mentioned, rodents are highly sensitive to the hepatomegalic effects of PPARα agonists. This effect is not typically observed in guinea pigs, primates, or humans at therapeutic doses.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fibric acid derivative that acts as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[6] PPARα is a nuclear receptor that plays a key role in the regulation of genes involved in lipid and lipoprotein metabolism.[7] Activation of PPARα leads to increased fatty acid oxidation, decreased triglyceride synthesis, and changes in the expression of apolipoproteins, resulting in a reduction in plasma triglycerides and VLDL, and an increase in HDL cholesterol.[7]
Q2: Why is there such a significant variation in response to this compound between different animal species?
A2: The variability in response is primarily due to differences in the expression levels and activity of PPARα in the liver.[1][2] Rodents (rats and mice) have a much higher level of hepatic PPARα compared to humans, non-human primates, and guinea pigs.[1][2][8] This leads to a more pronounced response in rodents, including significant peroxisome proliferation and hepatomegaly, which are not characteristic responses in species with lower PPARα levels.[1]
Q3: Which animal model is most appropriate for studying the effects of this compound?
A3: The choice of animal model depends on the research question:
-
For studying mechanisms related to high PPARα activity and potent lipid-lowering effects: Rats and mice are suitable models.
-
For a more translationally relevant model of human lipid metabolism and a lower likelihood of confounding hepatomegalic effects: Guinea pigs are a better choice as their lipoprotein profile is more similar to humans.[3][4][9]
Q4: What are the expected effects of this compound on lipid profiles?
A4: The primary effect of this compound and other fibrates is a significant reduction in plasma triglycerides.[6] They can also lead to a modest decrease in LDL cholesterol and an increase in HDL cholesterol.[7] The magnitude of these effects will vary depending on the animal model, dose, and the baseline lipid levels of the animals.
Q5: Are there any known drug interactions to be aware of when using this compound in animal studies?
A5: While specific interaction studies with this compound are limited, fibrates as a class can interact with other drugs. For instance, co-administration with statins can increase the risk of myopathy, although this is more of a concern with gemfibrozil (B1671426) than fenofibrate (B1672516).[10] When designing studies involving co-administration of other drugs, it is important to consider potential interactions at the level of metabolic enzymes (e.g., cytochrome P450s) and plasma protein binding.[6]
Data Presentation
Disclaimer: Data for this compound is limited. The following tables present data for the closely related and commonly studied fibrates, fenofibrate and gemfibrozil, to provide a reference for expected effects in different animal models.
Table 1: Dose-Response of Fenofibrate on Plasma Lipids in Rats
| Dose (mg/kg/day) | Treatment Duration | % Change in Triglycerides | % Change in Total Cholesterol | Animal Model | Reference |
| 50 | 2 weeks | ↓ 35% | ↓ 20% | Fructose-induced hypertriglyceridemic rats | [11] |
| 100 | 2 weeks | ↓ 50% | ↓ 30% | Fructose-induced hypertriglyceridemic rats | [11] |
| 100 | 9 days | ↓ 45% | ↓ 25% | Wistar rats | [12] |
Table 2: Comparative Effects of Fibrates on Plasma Lipids in Different Species
| Compound | Dose (mg/kg/day) | Animal Model | % Change in Triglycerides | % Change in Total Cholesterol | % Change in HDL | Reference |
| Gemfibrozil | 30 | Sprague-Dawley Rats | ↓ (not specified) | ↓ (not specified) | Not specified | [13] |
| Gemfibrozil | 25 | Hyperlipidemic Rats | ↓ 75% | No significant effect | ↑ 200-600% | [4] |
| Fenofibrate | 200 (in diet) | Wistar Rats | ↓ (significant) | ↓ (significant) | ↑ (significant) | [7] |
| Gemfibrozil | Not specified | Guinea Pigs | ↓ (significant) | ↓ (significant) | Not specified | [5] |
| Bezafibrate | Not specified | Guinea Pigs | ↓ (significant) | ↓ (significant) | Not specified | [5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Fibrates in Rodents
This protocol provides a general guideline for the oral administration of this compound or other fibrates to rats or mice.
Materials:
-
This compound (or other fibrate)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Homogenizer or sonicator
-
Animal balance
-
Appropriately sized gavage needles (flexible or with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the fibrate based on the desired dosage (mg/kg) and the body weight of the animals.
-
Suspend or dissolve the compound in the chosen vehicle. Homogenize or sonicate to ensure a uniform suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume to be administered. The volume should generally not exceed 10 ml/kg for rats and mice.
-
Gently restrain the animal. For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body. For mice, scruffing the neck and back is effective.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth into the stomach.
-
Carefully insert the gavage needle into the mouth, passing over the tongue and into the esophagus. The animal should swallow the needle. Do not force the needle. If there is resistance, withdraw and re-attempt.
-
Slowly administer the calculated volume of the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after administration for any signs of distress (e.g., difficulty breathing), which could indicate accidental administration into the trachea.
-
Protocol 2: Induction of Hyperlipidemia in Rodents (High-Fat Diet Model)
This protocol outlines a common method for inducing hyperlipidemia in rodents to test the efficacy of lipid-lowering agents.
Materials:
-
High-fat diet (typically 45-60% of calories from fat, often with added cholesterol)
-
Standard chow for control group
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
Procedure:
-
Acclimatization:
-
Upon arrival, allow the animals to acclimatize to the facility for at least one week on a standard chow diet.
-
-
Dietary Intervention:
-
Divide the animals into control and experimental groups.
-
Provide the control group with standard chow and the experimental group with the high-fat diet.
-
Ensure ad libitum access to food and water.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
The duration of the high-fat diet required to induce a stable hyperlipidemic state can vary but is typically between 8 to 16 weeks.
-
Collect baseline blood samples (e.g., via tail vein or saphenous vein) to confirm the development of hyperlipidemia (elevated total cholesterol, LDL, and triglycerides) before starting treatment with this compound.
-
-
Treatment Initiation:
-
Once hyperlipidemia is established, begin the treatment protocol as described in Protocol 1, while continuing the respective diets for each group.
-
Mandatory Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Typical experimental workflow for a fibrate study.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The PPARα-dependent rodent liver tumor response is not relevant to humans: Addressing misconceptions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peroxisome proliferator-activated receptor-alpha (PPARalpha) cDNA cloned from guinea-pig liver encodes a protein with similar properties to the mouse PPARalpha: implications for species differences in responses to peroxisome proliferators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guinea pigs as models to study the hypocholesterolemic effects of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different effects of fibrates on the microsomal fatty acid chain elongation and the acyl composition of phospholipids in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome proliferator activated receptor-alpha expression in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guinea pigs: A suitable animal model to study lipoprotein metabolism, atherosclerosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of the species-specificity of peroxisome proliferators in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with crystallization of Tibric acid in DMSO stock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tibric acid dissolved in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound in DMSO stock solution has formed crystals. What should I do?
A1: Crystallization of a compound in a DMSO stock solution can occur, particularly after freeze-thaw cycles or during long-term storage.[1] To redissolve the this compound, you can use gentle warming and sonication. It is crucial to ensure the crystals are fully dissolved before use to guarantee accurate dosing in your experiments. Once a compound crystallizes, it may be more difficult to redissolve.[1]
Q2: What is the recommended storage condition for this compound in DMSO stock solutions?
A2: To minimize the risk of crystallization and degradation, it is recommended to store this compound in DMSO stock solutions at room temperature in a tightly sealed, dark glass vial.[2][3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability and solubility.[4] Storing in a cool, dark, and dry place is essential.[5][6] While refrigeration or freezing is a common practice for many biological reagents, for DMSO stock solutions, this can promote crystallization.[1] If long-term storage at lower temperatures is necessary, prepare small, single-use aliquots to minimize freeze-thaw cycles.[7]
Q3: What is the solubility of this compound in DMSO?
Q4: Can I use a stock solution that has previously crystallized and been redissolved?
A4: Yes, a stock solution that has been properly redissolved can typically be used. However, it is critical to visually inspect the solution to ensure no crystals remain. Undissolved crystals will lead to an inaccurate concentration of the active compound in your experiments. For sensitive assays, it is best practice to prepare a fresh stock solution if crystallization is observed.
Q5: How does water content in DMSO affect my stock solution?
A5: DMSO is hygroscopic and will absorb moisture from the atmosphere, which can lead to the degradation of water-sensitive compounds.[4][7] While many compounds remain stable in DMSO containing some water, high water content can promote precipitation or crystallization for some molecules.[9] It is crucial to use anhydrous DMSO for preparing stock solutions and to store them in tightly sealed containers to minimize water absorption.[4]
Troubleshooting Guide
Issue: Crystallization of this compound in DMSO Stock
Symptoms:
-
Visible solid particles or crystals in the DMSO stock solution.
-
The solution appears cloudy or hazy.
Possible Causes:
-
Low Storage Temperature: Storing DMSO solutions at low temperatures (e.g., 4°C or -20°C) can significantly increase the likelihood of crystallization.[1]
-
High Concentration: The concentration of this compound may exceed its solubility limit in DMSO at the storage temperature.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can promote crystal formation.[1]
-
Water Absorption: DMSO is hygroscopic; absorbed water can reduce the solubility of the compound.[7]
Solutions:
| Solution | Experimental Protocol |
| Gentle Warming and Sonication | 1. Place the vial containing the crystallized stock solution in a warm water bath (30-40°C).2. Gently swirl the vial intermittently.3. Once the solution has warmed, place it in a sonicating water bath for 5-10 minutes.4. Visually inspect the solution to ensure all crystals have dissolved. Repeat sonication if necessary.[1] |
| Prepare Fresh Stock Solution | If crystals do not readily dissolve or if you have concerns about the integrity of the stock, it is best to prepare a fresh solution. See the protocol below for preparing a this compound stock solution. |
| Optimize Storage Conditions | Store your this compound in DMSO stock at room temperature in a desiccator to protect it from light and moisture.[2][3][6] If low-temperature storage is unavoidable, prepare single-use aliquots to minimize freeze-thaw cycles.[7] |
Experimental Protocols
Protocol for Redissolving Crystallized this compound in DMSO
-
Visual Inspection: Carefully examine the vial for the presence of crystals.
-
Warming: Place the sealed vial in a water bath set to a temperature between 30°C and 40°C. Do not exceed 40°C, as excessive heat can degrade the compound.
-
Agitation: Gently swirl the vial every few minutes to aid in dissolution.
-
Sonication: Transfer the vial to a sonicating water bath and sonicate for 5-10 minute intervals.
-
Final Inspection: After sonication, visually inspect the solution against a light source to ensure all crystals are completely dissolved and the solution is clear. If crystals persist, repeat the sonication step.
-
Equilibration: Allow the solution to return to room temperature before use.
Protocol for Preparing a Fresh this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. As a starting point, you can aim for a concentration at or below 2 mg/mL, based on the solubility of the related compound, Fenofibric acid.[8]
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, you can use gentle warming (30-40°C) and sonication as described in the redissolving protocol.
-
Storage: Store the freshly prepared stock solution at room temperature in a tightly sealed, dark glass vial.[2][3]
Visual Guides
Caption: Workflow for handling crystallized this compound in DMSO.
References
- 1. scribd.com [scribd.com]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tibric Acid Treatment in HepG2 Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Tibric acid treatment in HepG2 cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work on HepG2 cells?
This compound is a fibric acid derivative that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] In HepG2 cells, a human liver cancer cell line, this compound can modulate the expression of genes involved in lipid metabolism.[2] As a PPARα agonist, it can influence processes like fatty acid oxidation and may also induce apoptosis (programmed cell death) in a dose- and time-dependent manner.[3][4]
Q2: What is the recommended starting concentration for this compound in HepG2 cell experiments?
A definitive starting concentration for this compound is not universally established and can vary based on the specific experimental goals (e.g., studying lipid metabolism vs. inducing apoptosis). A common practice for similar compounds is to start with a dose-response experiment. Based on studies with other PPARα agonists and related compounds, a broad range of 1 µM to 100 µM could be a reasonable starting point for initial range-finding experiments.
Q3: What is a typical incubation time for drug treatment in HepG2 cells?
Standard incubation times for drug cytotoxicity and gene expression studies in HepG2 cells typically range from 24 to 72 hours.[5][6] However, the optimal time for this compound will depend on the endpoint being measured. Shorter incubation times (e.g., 6-24 hours) may be sufficient to observe changes in gene expression[7], while longer incubations (e.g., 48-72 hours) might be necessary to detect significant effects on cell viability or apoptosis.[8]
Q4: How do I determine the optimal incubation time for my specific experiment?
To determine the optimal incubation time, a time-course experiment is recommended. This involves treating HepG2 cells with a fixed concentration of this compound and then performing your desired assay at multiple time points (e.g., 12, 24, 48, and 72 hours). The ideal incubation time will be the point at which you observe the most significant and reproducible effect for your endpoint of interest.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound incubation time in HepG2 cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Control Group | - Suboptimal culture conditions (e.g., incorrect media, temperature, CO2).[9] - Contamination (bacterial, fungal, or mycoplasma).[10][11] - Over-trypsinization during passaging.[9] - High passage number of cells leading to altered morphology and growth.[12] | - Ensure the use of appropriate, fresh culture medium and verify incubator settings.[9] - Regularly check for signs of contamination and practice strict aseptic techniques.[10][11] If contamination is suspected, discard the culture and start with a fresh vial of cells.[9] - Use the minimum necessary trypsin exposure for cell detachment.[9] - Use low-passage number HepG2 cells for experiments. |
| High Variability Between Replicates | - Inconsistent cell seeding density. - Uneven drug distribution in wells. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding and use a consistent seeding density. - Mix the plate gently after adding this compound to ensure even distribution. - Use calibrated pipettes and consistent technique. |
| No Observable Effect of this compound | - Insufficient incubation time or drug concentration. - Inactive this compound. - Low expression of PPARα in your HepG2 cells. | - Perform a dose-response and time-course experiment to identify optimal conditions. - Ensure the proper storage and handling of the this compound stock solution. - Verify the expression of PPARα in your HepG2 cell stock via qPCR or Western blot. |
| Unexpected Cell Morphology | - Contamination.[12] - Cellular stress due to high drug concentration or prolonged incubation. - Issues with the culture medium or supplements.[10][12] | - Visually inspect cultures for any signs of contamination.[12] - Re-evaluate the concentration range and incubation times. - Use fresh, pre-warmed media and high-quality supplements.[12] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5][14]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control HepG2 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[15]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Gene Expression Analysis (qPCR)
This protocol quantifies the mRNA levels of target genes.
Materials:
-
Treated and control HepG2 cells
-
RNA extraction kit
-
cDNA synthesis kit[7]
-
Primers for target genes (e.g., PPARA, CPT1A) and a stable reference gene (e.g., TBP, TUBB2a)[19][20]
-
qPCR instrument[7]
Procedure:
-
RNA Extraction: After treating HepG2 cells with this compound for the desired incubation times, lyse the cells and extract total RNA according to the kit manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.[7]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[7]
-
Data Analysis: Analyze the data using the comparative Cq (2^-ΔΔCq) method to determine the relative gene expression levels.[21]
Data Presentation
Table 1: Example Time-Course Experiment for Cell Viability (MTT Assay)
| Incubation Time (hours) | This compound (µM) | % Cell Viability (Mean ± SD) |
| 24 | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95 ± 4.8 | |
| 50 | 88 ± 6.1 | |
| 100 | 82 ± 5.5 | |
| 48 | 0 (Vehicle) | 100 ± 4.9 |
| 10 | 85 ± 5.3 | |
| 50 | 72 ± 6.5 | |
| 100 | 61 ± 7.0 | |
| 72 | 0 (Vehicle) | 100 ± 5.5 |
| 10 | 70 ± 6.2 | |
| 50 | 55 ± 7.1 | |
| 100 | 42 ± 6.8 |
Table 2: Example Time-Course Experiment for Apoptosis (Annexin V/PI Staining)
| Incubation Time (hours) | This compound (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 24 | 0 (Vehicle) | 2.1 ± 0.5 | 3.5 ± 0.8 |
| 50 | 5.3 ± 1.1 | 6.2 ± 1.5 | |
| 48 | 0 (Vehicle) | 2.5 ± 0.6 | 4.0 ± 1.0 |
| 50 | 12.8 ± 2.5 | 15.7 ± 3.1 | |
| 72 | 0 (Vehicle) | 2.8 ± 0.7 | 4.5 ± 1.2 |
| 50 | 20.1 ± 3.8 | 25.4 ± 4.5 |
Table 3: Example Time-Course Experiment for Gene Expression (qPCR)
| Incubation Time (hours) | Target Gene | Fold Change in Gene Expression (Mean ± SD) vs. Vehicle |
| 12 | CPT1A | 2.5 ± 0.3 |
| 24 | CPT1A | 4.1 ± 0.5 |
| 48 | CPT1A | 3.2 ± 0.4 |
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Simplified PPARα signaling pathway activated by this compound.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR-mediated reduction of lipid accumulation in hepatocytes involves the autophagy-lysosome-mitochondrion axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] PPARgamma pathway activation results in apoptosis and COX-2 inhibition in HepG2 cells. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. reframeDB [reframedb.org]
- 7. Differentially expressed genes of HepG2 cells treated with gecko polypeptide mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low Cell Viability - HepG2 Transfection [hepg2.com]
- 10. Subculture Troubleshooting Procedures - HepG2 Transfection [hepg2.com]
- 11. cellculturecompany.com [cellculturecompany.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 19. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Normalizing Gene Expression Data from Tibric Acid Experiments
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Tibric acid and need to normalize gene expression data. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect gene expression?
A1: this compound is a hypolipidemic agent that belongs to the fibrate class of drugs. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a transcription factor.[1][2] Activation of PPARα by this compound leads to significant changes in the expression of genes involved in lipid and lipoprotein metabolism, including those responsible for fatty acid uptake, and mitochondrial and peroxisomal fatty acid β-oxidation.[3][4]
Q2: Why is data normalization especially critical for experiments involving this compound?
A2: Normalization is a crucial step in all gene expression analysis to remove non-biological variation. For samples treated with this compound, it is particularly important because its mechanism of action—activating a master transcriptional regulator (PPARα)—can cause widespread, global shifts in the transcriptome.[4] This can violate a key assumption of many standard normalization methods, which presume that the expression of most genes remains unchanged. Improper normalization can lead to inaccurate identification of differentially expressed genes.
Q3: Can I use common housekeeping genes like GAPDH and ACTB to normalize my qPCR data from this compound experiments?
A3: It is not recommended to use common housekeeping genes like GAPDH and β-actin (ACTB) without proper validation for your specific experimental conditions.[5] Fibrates, including this compound, can alter cellular metabolism, and some studies have shown that the expression of these traditional reference genes can be affected by such treatments.[5] It is essential to experimentally validate a panel of candidate reference genes to identify those with the most stable expression across your control and treated samples.
Q4: Which normalization method is best for RNA-Seq data from samples treated with this compound?
A4: For RNA-Seq data, methods that are robust to global changes in gene expression are recommended. The Trimmed Mean of M-values (TMM) method, available in software packages like edgeR, is a good choice as it is designed to handle situations where a large proportion of genes are differentially expressed. Methods like Reads Per Kilobase of transcript per Million mapped reads (RPKM) or Fragments Per Kilobase of transcript per Million mapped fragments (FPKM) are less ideal for between-sample comparisons due to their dependency on the relative abundance of transcripts.
Q5: What about microarray data normalization?
A5: For microarray data, a common and effective method is cyclic LOESS (Locally Weighted Scatterplot Smoothing) normalization. This method performs a pairwise intensity-dependent normalization and is generally robust. It is important to visually inspect your data using MA plots (log-ratio versus log-intensity plots) before and after normalization to ensure that intensity-dependent biases have been removed.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Global shift in gene expression in the treated group (most genes appear up- or down-regulated) | The normalization method used (e.g., global scaling) is not robust to the widespread transcriptional changes induced by this compound. | 1. Re-normalize your data: For RNA-Seq, use a method like Trimmed Mean of M-values (TMM). For microarrays, consider cyclic LOESS normalization.2. Use spike-in controls: If available in your experiment, these can be used to assess and correct for technical variability without being affected by the biological changes. |
| High variability between biological replicates in the this compound-treated group | Inconsistent drug treatment, variations in cell viability, or inherent biological differences in the response to this compound. | 1. Standardize your protocol: Ensure consistent timing, dosage, and handling for all samples.2. Assess cell viability: Perform a viability assay (e.g., Trypan Blue) before sample collection to ensure consistency.3. Increase the number of replicates: If high biological variability is expected, increasing the number of biological replicates will improve statistical power. |
| Known PPARα target genes are not showing up as significantly differentially expressed | 1. Suboptimal treatment conditions (dose or duration).2. Insufficient statistical power.3. Inappropriate normalization method masking the true biological effect. | 1. Optimize treatment: Conduct a dose-response and time-course experiment to find the optimal conditions for this compound treatment.2. Check statistical power: Ensure you have a sufficient number of biological replicates.3. Review normalization: Re-evaluate your normalization strategy as described above. |
| qPCR validation does not confirm microarray/RNA-Seq results | 1. Unstable reference gene(s) used for qPCR normalization.2. Poor primer design for qPCR.3. Differences in the transcript variants detected by the different platforms. | 1. Validate your reference genes: Test a panel of candidate reference genes and use a tool like geNorm or NormFinder to identify the most stable ones for your experimental conditions.2. Verify primer specificity: Ensure your qPCR primers are specific to the target gene and do not amplify off-target products or genomic DNA.3. Check transcript variants: Compare the probe/transcript regions targeted by your microarray/RNA-Seq analysis with the region amplified by your qPCR primers. |
Quantitative Data Summary
The following table summarizes the expression changes of selected genes in human liver cells or tissues following treatment with PPARα agonists, similar in action to this compound.
| Gene | Function | Fold Change/Regulation | Experimental System |
| Upregulated Genes | |||
| CPT1A | Fatty acid oxidation | Induced | Human liver slices |
| PDK4 | Glucose metabolism | Induced | Human liver slices |
| ANGPTL4 | Lipid metabolism | Induced | Human liver slices |
| ACSL5 | Fatty acid metabolism | Upregulated | Human liver slices |
| FADS1 | Fatty acid metabolism | Upregulated | Human liver slices |
| CYP3A4 | Xenobiotic metabolism | 2- to 5-fold increase in mRNA | Primary human hepatocytes |
| CYP2C8 | Xenobiotic metabolism | 2- to 6-fold increase in mRNA | Primary human hepatocytes |
| Downregulated Genes | |||
| CXCL9 | Chemokine | Repressed | Human liver slices |
| CXCL10 | Chemokine | Repressed | Human liver slices |
| CXCL11 | Chemokine | Repressed | Human liver slices |
| IFIT1 | Interferon-induced protein | Repressed | Human liver slices |
| TLR3 | Innate immunity | Repressed | Human liver slices |
| CYP7A1 | Bile acid synthesis | Significantly reduced mRNA levels | Human liver (in vivo) |
Experimental Protocols
Protocol 1: Validation of Housekeeping Genes for qPCR
-
Select Candidate Reference Genes: Choose a panel of 8-10 candidate reference genes from different functional classes to minimize the chance of co-regulation. Examples include B2M, TBP, HPRT1, RPL13A, YWHAZ, in addition to commonly used but potentially unstable genes like GAPDH and ACTB.
-
RNA Isolation and cDNA Synthesis: Isolate high-quality total RNA from your control and this compound-treated samples. Perform reverse transcription to synthesize cDNA.
-
qPCR Analysis: Run qPCR for all candidate reference genes on all your samples.
-
Stability Analysis: Use software such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate genes. These tools will rank the genes based on their stability.
-
Selection of Optimal Reference Genes: Based on the stability ranking, select the top 2-3 most stable reference genes for normalizing your target gene expression data.
Protocol 2: Normalization of RNA-Seq Data
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of your raw sequencing reads.
-
Adapter and Quality Trimming: If necessary, use a tool like Trimmomatic to remove adapter sequences and low-quality reads.
-
Alignment to Reference Genome: Align the trimmed reads to the appropriate reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Generate a count matrix of the number of reads mapping to each gene using a tool like featureCounts or HTSeq.
-
Normalization: Import the raw count matrix into an R package like edgeR or DESeq2. Use the Trimmed Mean of M-values (TMM) normalization method within edgeR or the Relative Log Expression (RLE) method within DESeq2 to normalize the data.
-
Differential Expression Analysis: Proceed with the differential gene expression analysis using the normalized data.
Signaling Pathways and Workflows
Caption: this compound activates PPARα, leading to changes in gene expression.
Caption: Workflow for gene expression analysis and normalization.
References
- 1. Profiling of hepatic gene expression in rats treated with fibric acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential induction of stearoyl-CoA desaturase 1 and 2 genes by fibrates in the liver of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rare LPL gene variants attenuate triglyceride reduction and HDL cholesterol increase in response to fenofibric acid therapy in individuals with mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tibric Acid vs. Clofibrate: A Comparative Analysis of Peroxisome Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tibric acid and clofibrate (B1669205), two prototypical peroxisome proliferators. The focus is on their relative potency and effects on hepatic peroxisomes, supported by experimental data.
Mechanism of Action: PPARα Agonism
Both this compound and clofibrate exert their effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor.[1][2] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[3] Upon activation by a ligand like this compound or clofibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This binding initiates the transcription of genes involved in fatty acid uptake and β-oxidation, leading to a reduction in plasma triglycerides.[3] A significant consequence of potent PPARα activation in rodents is the proliferation of peroxisomes in hepatocytes.[1]
Comparative Efficacy and Potency
Experimental evidence from studies in rodents indicates that this compound is a more potent peroxisome proliferator than clofibrate.[1] This increased potency is reflected in greater hepatomegaly and more pronounced induction of peroxisome-associated enzymes at comparable doses.[1]
Quantitative Comparison of Effects
The following table summarizes the comparative effects of this compound and clofibrate on various hepatic parameters in male Swiss-Webster mice.
| Parameter | Control | Clofibrate (0.5% in diet) | This compound (0.25% in diet) |
| Liver Weight (% of Body Weight) | 4.8 ± 0.1 | 7.0 ± 0.2 | 8.2 ± 0.3 |
| Total Hepatic DNA (mg/liver) | 8.9 ± 0.4 | 11.8 ± 0.5 | 13.1 ± 0.6 |
| Catalase (U/g liver) | 45,000 | 90,000 | 105,000 |
| Carnitine Acetyltransferase (U/g liver) | 0.5 | 13.0 | 13.0 |
| Carnitine Acyltransferase (medium-chain) (U/g liver) | 0.4 | 4.5 | 4.4 |
| α-Glycerophosphate Dehydrogenase (U/g liver) | 2.5 | 7.5 | 7.0 |
Data adapted from a comparative study in male Swiss-Webster mice. Values are presented as means ± standard error.
Experimental Protocols
In Vivo Study of Peroxisome Proliferation in Mice
A common experimental design to compare the effects of peroxisome proliferators like this compound and clofibrate in vivo is as follows:
-
Animal Model: Male Swiss-Webster mice are often used.
-
Acclimatization: Animals are acclimated for a standard period (e.g., one week) with free access to food and water.
-
Drug Administration: The compounds are mixed into the standard rodent chow at specified concentrations (e.g., clofibrate at 0.5% w/w, this compound at 0.25% w/w). A control group receives the standard diet without the drugs.
-
Treatment Duration: The treatment period typically lasts for a specified duration, for example, two weeks, to induce significant peroxisome proliferation.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and liver tissue is collected. A portion of the liver is fixed for histological analysis, and the remainder is snap-frozen for biochemical assays.
-
Biochemical Assays:
-
Enzyme Activity: Liver homogenates are prepared to measure the activity of key peroxisomal and mitochondrial enzymes such as catalase, carnitine acetyltransferase, and carnitine acyltransferase using spectrophotometric methods.
-
DNA Quantification: Total hepatic DNA is measured to assess for hyperplasia.
-
-
Histological Analysis: Fixed liver sections are stained (e.g., with hematoxylin (B73222) and eosin) to observe changes in liver morphology and hepatocyte size. Electron microscopy can be employed for detailed visualization and quantification of peroxisomes.
PPARα Activation Assay
To determine the ability of this compound and clofibrate to activate PPARα, a cell-based reporter gene assay can be utilized:
-
Cell Culture: A suitable cell line, such as HepG2 human hepatoma cells, is cultured under standard conditions.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector for the ligand-binding domain of PPARα fused to a DNA-binding domain (e.g., GAL4).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the DNA-binding domain (e.g., a GAL4 upstream activation sequence).
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound, clofibrate, or a vehicle control.
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the dose-dependent activation of PPARα by each compound.
Visualizations
References
A Comparative Analysis of Tibric Acid and Fenofibrate for Triglyceride Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the triglyceride-lowering agents Tibric acid and fenofibrate (B1672516). The analysis is based on available preclinical and clinical data, focusing on their respective efficacies, mechanisms of action, and experimental evaluation. It is important to note at the outset that while fenofibrate is a widely prescribed medication, this compound was never approved for human use due to safety concerns identified in preclinical studies. Therefore, a direct comparison of clinical efficacy is not possible. This guide contrasts the preclinical profile of this compound with the established clinical performance of fenofibrate.
Executive Summary
Fenofibrate is a well-established fibric acid derivative with proven efficacy in reducing triglyceride levels in patients with hypertriglyceridemia. Its mechanism of action is primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism. Clinical trials have consistently demonstrated that fenofibrate can reduce triglyceride levels by 20% to over 50% from baseline.
This compound, a sulfamylbenzoic acid derivative, also demonstrated potent lipid-lowering effects in preclinical studies, reportedly more powerful than the first-generation fibrate, clofibrate. However, its development was halted after studies in rodents revealed a carcinogenic potential, specifically liver cancer. Consequently, no human clinical trial data for this compound is available.
This comparison will, therefore, present the extensive clinical data for fenofibrate alongside the preclinical findings for this compound, providing a unique perspective on a clinically successful drug and a discontinued (B1498344) investigational compound.
Data Presentation: Triglyceride Reduction Efficacy
Due to the differing developmental stages of these two compounds, the quantitative data on their efficacy is presented separately.
Table 1: Clinical Efficacy of Fenofibrate in Triglyceride Reduction
| Study/Population | Dosage | Treatment Duration | Baseline Triglyceride Level (mg/dL) | Percent Reduction in Triglycerides | Citation |
| Patients with hypertriglyceridemia on stable statin therapy | Not specified | 6 months | 318.9 (mean) | 50.1% | [1] |
| Patients with spinal cord injury | 145 mg/day | 4 months | 150-298 (range) | 40% | [2] |
| Patients with hypertriglyceridemia | Not specified | Not specified | 261 (mean) | 45% | [3] |
| Real-world data, patients with high cardiovascular risk | 135-160 mg/day | 4 months (median) | 357 (median) | 60% (median) | [4][5] |
| Patients with type 2 diabetes and marked dyslipidemia | Not specified | 5 years | ≥204 | 27% (relative risk reduction of CVD events) | [6] |
Table 2: Preclinical Efficacy of this compound in Triglyceride Reduction
| Animal Model | Dosage | Treatment Duration | Key Finding | Citation |
| Rodents | Not specified | Not specified | More potent in lowering lipid levels than clofibrate. Caused liver enlargement and cancer. | [7] |
Mechanism of Action: PPAR-α Activation
Both fenofibrate and, presumably, this compound belong to a class of drugs that exert their lipid-lowering effects by activating PPAR-α.[8][9] PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of genes involved in lipid and lipoprotein metabolism.
Activation of PPAR-α leads to:
-
Increased Lipoprotein Lipase (LPL) Activity: PPAR-α activation upregulates the expression of the LPL gene, an enzyme responsible for the hydrolysis of triglycerides in very-low-density lipoproteins (VLDLs) and chylomicrons, leading to their clearance from the circulation.[10][11]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: PPAR-α activation suppresses the production of ApoC-III, an inhibitor of LPL. This further enhances triglyceride clearance.
-
Increased Fatty Acid Oxidation: PPAR-α activation stimulates the uptake and beta-oxidation of fatty acids in the liver and muscle, reducing the substrate availability for triglyceride synthesis.[12][13]
-
Reduced VLDL Synthesis: By decreasing the availability of fatty acids, the liver produces fewer VLDL particles, the primary carriers of triglycerides in the blood.[9]
The following diagram illustrates the signaling pathway of PPAR-α activation by fibrates.
Experimental Protocols
Fenofibrate: Representative Clinical Trial Methodology
A common study design to evaluate the efficacy of fenofibrate in reducing triglycerides is a multicenter, randomized, double-blind, placebo-controlled trial.
1. Study Population:
-
Inclusion Criteria: Adult patients (e.g., 18-75 years old) with a diagnosis of hypertriglyceridemia, defined as fasting triglyceride levels ≥ 150 mg/dL and often with other features of mixed dyslipidemia.[4][14] Patients may be on a stable dose of a statin if they have elevated LDL-cholesterol.
-
Exclusion Criteria: History of severe renal or hepatic disease, gallbladder disease, pancreatitis, or known hypersensitivity to fenofibrate.[14]
2. Study Design:
-
A screening period to confirm eligibility and establish baseline lipid levels.
-
Randomization in a 1:1 or 2:1 ratio to receive either fenofibrate (e.g., 145 mg or 160 mg daily) or a matching placebo.[2]
-
A treatment period of at least 12 weeks to 6 months, with some long-term studies lasting for years.[1]
-
All participants receive counseling on therapeutic lifestyle changes, including diet and exercise.
3. Efficacy Endpoints:
-
Primary Endpoint: The percentage change in fasting serum triglyceride levels from baseline to the end of the treatment period.
-
Secondary Endpoints: Changes in other lipid parameters (total cholesterol, LDL-C, HDL-C, non-HDL-C), apolipoprotein levels, and safety assessments.
4. Laboratory Methods:
-
Fasting blood samples are collected at baseline and at specified follow-up visits.
-
Triglyceride levels are typically measured using standardized enzymatic colorimetric assays on automated clinical chemistry analyzers.
The following diagram illustrates a typical workflow for a fenofibrate clinical trial.
This compound: Preclinical Study Protocol (Rodent Model)
As this compound did not proceed to human trials, the available information on its experimental evaluation comes from animal studies. A representative protocol would involve:
1. Animal Model:
-
Male Sprague-Dawley rats or mice are commonly used models for lipid metabolism studies.
2. Study Design:
-
Animals are divided into a control group receiving a vehicle (e.g., olive oil) and a treatment group receiving this compound.
-
This compound is administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 14 days).
-
Dosage would be determined based on dose-ranging studies to identify a pharmacologically active and tolerated dose.
3. Efficacy and Safety Assessment:
-
Blood samples are collected at the end of the study to measure plasma lipid levels (triglycerides, cholesterol).
-
At the end of the treatment period, animals are euthanized, and liver tissue is collected.
-
Liver weight is measured, and histological analysis is performed to assess for cellular changes, such as peroxisome proliferation and signs of toxicity or carcinogenicity.
4. Laboratory Methods:
-
Plasma triglyceride levels are measured using enzymatic assays.
-
Liver tissue is processed for microscopy to examine for pathological changes.
Conclusion
Fenofibrate is a cornerstone in the management of hypertriglyceridemia, with a well-characterized mechanism of action and a robust body of clinical evidence supporting its efficacy and safety. In contrast, this compound, despite showing promise in early preclinical studies with potent lipid-lowering activity, was discontinued due to significant safety concerns, specifically its carcinogenic potential in rodents.
This comparative guide highlights the critical importance of rigorous preclinical safety evaluation in drug development. While both compounds likely share a common mechanism of action through PPAR-α activation, the case of this compound serves as a stark reminder that potent pharmacological activity does not always translate to a viable therapeutic agent. For researchers and drug development professionals, the story of this compound and fenofibrate underscores the complex interplay between efficacy and safety that governs the journey of a compound from the laboratory to the clinic.
References
- 1. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Four Month Randomized Controlled Trial on the Efficacy of Once-daily Fenofibrate Monotherapy in Persons with Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Effect of fenofibrate in 1113 patients at low-density lipoprotein cholesterol goal but high triglyceride levels: Real-world results and factors associated with triglyceride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 10. Gemfibrozil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptor alpha agonist, clofibrate, has profound influence on myocardial fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Hypolipidemic Effects of Tibric Acid in a Diet-Induced Obesity Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypolipidemic effects of Tibric acid, with a focus on its potential application in a diet-induced obesity (DIO) model. Due to the limited availability of public data on this compound in a DIO animal model, this guide leverages data from closely related compounds, primarily fenofibrate (B1672516), to provide a comprehensive overview. The information is intended to inform research and development professionals on the validation of this compound's therapeutic potential.
Mechanism of Action: PPARα Activation
This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates changes in gene expression that lead to:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins from the plasma.
-
Reduced Apolipoprotein C-III (Apo C-III) Production: Apo C-III is an inhibitor of lipoprotein lipase, so its reduction further promotes triglyceride clearance.
-
Increased Fatty Acid Oxidation: This leads to a decrease in the availability of fatty acids for triglyceride synthesis in the liver.
-
Increased production of Apolipoproteins A-I and A-II: These are the primary protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.[2]
The collective effect of these changes is a reduction in plasma triglycerides and an increase in HDL cholesterol. The effect on Low-Density Lipoprotein (LDL) cholesterol can be variable.[3]
Comparative Efficacy in Diet-Induced Obesity Models
Table 1: Effects of Fenofibrate in a High-Fat Diet-Induced Obesity Mouse Model
| Parameter | Control (High-Fat Diet) | Fenofibrate Treatment | Percentage Change | Reference |
| Body Weight Gain | High | Significantly Reduced | ↓ ~25-40% | [4] |
| Plasma Triglycerides | Elevated | Significantly Reduced | ↓ ~30-50% | [4] |
| Total Cholesterol | Elevated | Reduced | ↓ ~15-25% | [4] |
| HDL Cholesterol | No significant change/Slightly reduced | Increased | ↑ ~10-20% | |
| Liver Weight | Increased (Hepatomegaly) | Increased | - | |
| Adipose Tissue Weight | Increased | Reduced | ↓ ~20-30% |
Note: The values presented are approximate ranges compiled from various studies and can vary based on the specific experimental design, duration, and dosage.
Clinical Comparison of this compound and Clofibrate (B1669205)
A clinical study in patients with type IV hyperlipoproteinemia (characterized by high triglycerides) provides a direct comparison of the hypolipidemic effects of this compound and clofibrate.
Table 2: Comparison of this compound and Clofibrate in Hyperlipidemic Patients
| Parameter | Placebo | This compound | Clofibrate | Reference |
| Serum Triglycerides | No significant change | Significantly Reduced | Significantly Reduced | [5] |
| Total Cholesterol | No significant change | Slightly Reduced | Slightly Reduced | [5] |
This study demonstrated that both this compound and clofibrate were effective in reducing serum triglycerides in patients with high baseline levels.[5]
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model
A standard protocol to induce obesity and dyslipidemia in mice involves the following steps:
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin (B600854) resistance, and hyperlipidemia when fed a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-16 weeks. A control group is fed a standard chow diet (e.g., 10% of calories from fat).
-
Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).
-
Outcome Measures: At the end of the study period, blood samples are collected to measure plasma levels of triglycerides, total cholesterol, HDL cholesterol, LDL cholesterol, glucose, and insulin. Tissues such as the liver and adipose tissue are collected for weight and histological analysis.
2. Drug Administration
-
Route of Administration: this compound, or the comparator drug, can be administered via oral gavage, or mixed directly into the diet.
-
Dosage: The appropriate dosage would need to be determined based on preliminary dose-ranging studies. For fenofibrate in mice, doses have ranged from 10 to 100 mg/kg body weight per day.
-
Vehicle Control: The control group should receive the vehicle used to dissolve or suspend the drug.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a PPARα agonist, possesses significant hypolipidemic properties, particularly in reducing triglyceride levels. While direct experimental validation in a diet-induced obesity animal model is currently lacking in the public domain, the extensive data on fenofibrate provides a robust framework for predicting its efficacy.
Future preclinical studies should focus on directly evaluating this compound in a well-controlled DIO model to:
-
Establish a dose-response relationship for its effects on lipid profiles, body weight, and adiposity.
-
Compare its efficacy and safety profile directly against other fibrates like fenofibrate and gemfibrozil.
-
Investigate its effects on insulin sensitivity and glucose metabolism.
-
Elucidate its impact on hepatic steatosis (fatty liver), a common comorbidity of obesity.
Such studies are crucial for validating the therapeutic potential of this compound as a treatment for dyslipidemia associated with obesity and the metabolic syndrome.
References
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fibric acids: effects on lipids and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fibric acid derivatives in the secondary prevention of coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate Regulates Visceral Obesity and Nonalcoholic Steatohepatitis in Obese Female Ovariectomized C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Metabolomics Analysis of Tibric Acid and Clofibrate Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of two peroxisome proliferator-activated receptor alpha (PPARα) agonists, Tibric acid and clofibrate (B1669205). While direct, comprehensive metabolomics head-to-head studies are limited due to the respective eras of their primary use, this document synthesizes available data on their effects on lipid profiles, and key enzyme activities, and infers broader metabolic consequences based on studies of the fibrate drug class.
Introduction to this compound and Clofibrate
This compound and clofibrate are both fibric acid derivatives that have been used as hypolipidemic agents.[1][2] Their primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a central role in the transcriptional regulation of genes involved in lipid and lipoprotein metabolism.[2][3][4] Activation of PPARα leads to a reduction in plasma triglycerides and, in some cases, a modest reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[2] Both drugs are known to induce hepatomegaly and the proliferation of hepatic peroxisomes in rodents, a hallmark of PPARα activation.[1][2][5]
Comparative Efficacy and Metabolic Effects
This compound and clofibrate exert similar effects on lipid metabolism, primarily by increasing the catabolism of triglyceride-rich lipoproteins and reducing the secretion of very-low-density lipoproteins (VLDL) from the liver.[2][6]
Effects on Serum Lipids
Clinical studies have compared the lipid-lowering effects of this compound and clofibrate. In patients with type IV hyperlipoproteinemia, both drugs were shown to reduce serum triglyceride concentrations.[1] However, the extent of their effects on triglycerides and total cholesterol can vary depending on the patient's baseline lipid levels.[1] One study indicated that while both were effective in patients with high baseline triglycerides, clofibrate also showed efficacy in those with lower baseline levels.[1]
Data on Lipid Profile Changes
| Parameter | This compound | Clofibrate | Reference |
| Serum Triglycerides | Significant Reduction | Significant Reduction | [1] |
| Total Cholesterol | Less Pronounced Reduction | Less Pronounced Reduction | [1] |
| Esterified Cholesterol | No Significant Effect | No Significant Effect | [1] |
| Phospholipids | No Significant Effect | No Significant Effect | [1] |
| Free Fatty Acids | No Significant Effect | No Significant Effect | [1] |
Effects on Hepatic Enzymes
A key feature of both this compound and clofibrate is their ability to induce peroxisome proliferation and alter the activity of associated enzymes in the liver.
| Enzyme | This compound | Clofibrate | Reference |
| Catalase | 2 to 3-fold increase | 2 to 3-fold increase | [5] |
| α-Glycerophosphate Dehydrogenase | 2 to 3-fold increase | 2 to 3-fold increase | [5] |
| Long-chain Carnitine Acyltransferase | 2 to 4-fold increase | 2 to 4-fold increase | [5] |
| Short-chain Carnitine Acyltransferase | 8 to 26-fold increase | 8 to 26-fold increase | [5] |
| Medium-chain Carnitine Acyltransferase | 4 to 11-fold increase | 4 to 11-fold increase | [5] |
Inferred Metabolomic Consequences of PPARα Activation
Modern metabolomics studies on other PPARα agonists, such as fenofibrate, provide insights into the likely broader metabolic shifts induced by this compound and clofibrate. These studies reveal significant alterations in several metabolic pathways:
-
Fatty Acid Metabolism: A hallmark of PPARα activation is the upregulation of fatty acid β-oxidation.[7] This is reflected in changes in the levels of various acylcarnitines and a depletion of pantothenic acid, a precursor of coenzyme A.[7]
-
Tryptophan Metabolism: PPARα activation has been shown to affect the tryptophan metabolic pathway.[8]
-
Corticosterone Metabolism: Changes in corticosterone-related metabolites have also been observed following treatment with PPARα agonists.[8]
Experimental Protocols
The data presented in this guide are based on established methodologies for lipid and enzyme analysis.
Lipid Profile Analysis
Serum levels of total cholesterol, triglycerides, HDL-cholesterol, and VLDL-cholesterol are typically measured using standard enzymatic colorimetric assays.[9] LDL-cholesterol is often calculated using the Friedewald equation, particularly when triglyceride levels are below 400 mg/dL.[9] For more accurate measurements, especially in cases of hypertriglyceridemia, ultracentrifugation can be employed to separate lipoprotein fractions.[10]
Hepatic Enzyme Activity Assays
The activities of peroxisome-associated enzymes are determined from liver homogenates.
-
Catalase activity is typically measured spectrophotometrically by monitoring the decomposition of hydrogen peroxide.
-
Carnitine acyltransferase activities (short-, medium-, and long-chain) are determined by measuring the rate of formation of acylcarnitine from radiolabeled carnitine and the corresponding acyl-CoA substrate.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the PPARα signaling pathway and a typical experimental workflow for a comparative drug study.
Caption: PPARα Signaling Pathway for this compound and Clofibrate.
References
- 1. Hypolipidemic effect of this compound. A comparison with clofibrate and placebo in type IV hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics: An Essential Tool to Understand the Function of Peroxisome Proliferator–Activated Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The hepatic effects of hypolipidemic drugs (clofibrate, nafenopin, this compound, and Wy-14,643) on hepatic peroxisomes and peroxisome-associated enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicaid.nv.gov [medicaid.nv.gov]
- 7. Human Urinary Metabolomic Profile of PPARα Induced Fatty Acid β-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic and genetic analysis of biomarkers for peroxisome proliferator-activated receptor alpha expression and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Comparative Cross-Validation of Tibric Acid's Hypolipidemic Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tibric acid, a fibric acid derivative, with other commonly used fibrates such as fenofibrate (B1672516) and gemfibrozil. The information is collated from various preclinical studies in different animal models to offer a cross-validated perspective on its efficacy and safety profile. This document is intended to support researchers in drug development and pharmacology by presenting available experimental data in a structured and comparative format.
Mechanism of Action: PPARα Agonism
This compound, like other fibrates, exerts its lipid-lowering effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1] Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[1] This binding modulates the transcription of genes involved in fatty acid transport and oxidation, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2]
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data on the effects of this compound and other fibrates on lipid profiles and liver parameters in various animal models. It is important to note that this data is compiled from different studies and may not represent direct head-to-head comparisons.
Table 1: Effects on Serum Lipids in Rats
| Compound | Animal Model | Dosage | Duration | % Change in Triglycerides | % Change in Total Cholesterol | Reference |
| This compound | Male Albino Rats | Various oral doses | 1 week | Reduced | Reduced | [3] |
| Fenofibrate | Young Rats | 0.1% in chow | 30 days | No significant change | ↓ 74% | [4] |
| Fenofibrate | Old Rats | 0.5% in chow | 30 days | ↓ 49% | ↓ 56% | [4] |
| Clofibrate | Rats | Not specified | 1 week | Not specified | Not specified | [5] |
Table 2: Effects on Liver Parameters in Rats
| Compound | Animal Model | Dosage | Duration | Effect on Liver Weight | Liver Histology/Enzyme Changes | Reference |
| This compound | Male Albino Rats | Various oral doses | 1 week | Increased | Increased total liver content of cholesterol, phospholipids, and triglycerides. | [3] |
| Fenofibrate | Young Rats | 0.1% and 0.5% in chow | 30 days | Not specified | Increased serum ALP; impaired lobular architecture, expansion of bile canaliculi, degeneration of parenchymal cells, fat droplets, increased collagen fibers. | [4] |
| Fenofibrate | Old Rats | 0.5% in chow | 30 days | Not specified | Increased serum ALP and ALT; similar histological changes as in young rats. | [4] |
| Fenofibric Acid | Rats | ≥10 mg/kg/day | 13 weeks | Increased | Liver hypertrophy consistent with peroxisome proliferation. | [6] |
| Clofibrate | Rats | Not specified | Not specified | Not specified | Hepatomegaly and peroxisome proliferation. | [1] |
Table 3: Toxicology Profile in Rats and Dogs
| Compound | Animal Model | Study Duration | NOAEL (No-Observed-Adverse-Effect Level) | Target Organ Toxicities | Reference |
| Fenofibric Acid | Rats | 13 weeks | <10 mg/kg/day | Liver, pituitary gland | [7] |
| Fenofibric Acid | Dogs | 3 months | <25 mg/kg/day | Liver, thymus, stomach, skeletal muscle, ovaries/testes, heart | [6][7] |
| Clofibrate | Dogs | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for inducing hyperlipidemia in rats and for assessing PPARα activation.
Protocol 1: Induction of Hyperlipidemia in Rats
This protocol describes a common method for inducing hyperlipidemia in a rat model using a high-fat diet.
1. Animals:
-
Male Sprague Dawley or Wistar rats (180-200g) are typically used.[8]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[8]
2. Diet:
-
A high-fat diet (HFD) is used to induce hyperlipidemia. The composition of the HFD can vary but a common formulation includes:
-
Standard chow supplemented with cholesterol (1-4%), cholic acid (0.5-1%), and a fat source like lard or soybean oil (10-25%).[9][10]
-
Alternatively, a diet supplemented with 25% fructose (B13574) in drinking water and a high-fat component can be used.[11]
-
-
The control group receives a standard pellet diet.[11]
3. Experimental Procedure:
-
Rats are fed the HFD for a period of 4 to 8 weeks to establish hyperlipidemia.[9][12]
-
Blood samples are collected at baseline and at the end of the induction period to measure lipid profiles (total cholesterol, triglycerides, LDL, HDL).
-
Once hyperlipidemia is confirmed, animals can be randomized into treatment groups to receive this compound or other test compounds.
4. Efficacy Evaluation:
-
Test compounds are typically administered daily via oral gavage for a specified duration (e.g., 4-6 weeks).
-
Blood samples are collected periodically to monitor changes in lipid profiles.
-
At the end of the study, animals are euthanized, and tissues (e.g., liver) are collected for histological and biochemical analysis.
References
- 1. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibrate impairs liver function and structure more pronounced in old than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofibrate and clofibric acid: comparison of the metabolic disposition in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. scielo.br [scielo.br]
- 10. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative analysis of the side effect profiles of Tibric acid and gemfibrozil
A comprehensive guide for researchers and drug development professionals
In the landscape of lipid-lowering agents, the fibric acid derivative class, or fibrates, has long been a cornerstone for managing dyslipidemia, particularly hypertriglyceridemia. This guide provides a comparative analysis of the side effect profiles of two fibrates: Tibric acid and the more widely recognized gemfibrozil (B1671426). While extensive data is available for gemfibrozil, information on this compound is sparse, reflecting its less common usage and earlier development. This analysis, therefore, presents a detailed profile of gemfibrozil and contextualizes the likely side effects of this compound within the broader adverse effect profile of the fibrate class.
Executive Summary
Gemfibrozil is associated with a well-documented profile of side effects, primarily gastrointestinal in nature, with more serious but rarer risks including myopathy, rhabdomyolysis, and cholelithiasis. Due to the limited availability of specific data for this compound, its side effect profile is inferred from the established class effects of fibric acid derivatives. This guide synthesizes the available information to provide a comparative framework, highlighting the common and distinct adverse effects to inform research and clinical development.
Data Presentation: Side Effect Profiles
The following table summarizes the known and expected side effect profiles of gemfibrozil and this compound, with the latter being largely representative of the fibrate class due to a lack of specific data.
| Side Effect Category | Gemfibrozil | This compound (inferred from Fibrate Class) |
| Common | Dyspepsia, abdominal pain, diarrhea, nausea, vomiting, fatigue.[1][2][3][4] | Gastrointestinal upset (abdominal pain, nausea, diarrhea), headache.[2][5] |
| Less Common | Headache, dizziness, rash, constipation, flatulence.[1][2] | Dizziness, back pain, nasopharyngitis, sinusitis, rash.[5] |
| Rare but Serious | Rhabdomyolysis, myopathy, cholelithiasis (gallstones), pancreatitis, severe anemia, leukopenia, thrombocytopenia, bone marrow hypoplasia, hepatotoxicity (liver damage).[1][3][5] | Myopathy, rhabdomyolysis, cholelithiasis, hepatotoxicity.[5] |
Experimental Protocols
Hypolipidemic Effect of this compound: A Comparison with Clofibrate (B1669205) and Placebo in Type IV Hyperlipoproteinemia
Objective: To compare the hypolipidemic effects of this compound, clofibrate, and placebo in patients with type IV hyperlipoproteinemia.
Study Design:
-
A 6-month, placebo-controlled clinical trial.
-
Patients were divided into two groups based on their baseline triglyceride levels.
Methodology:
-
Patient Selection: Patients diagnosed with type IV hyperlipoproteinemia were recruited for the study.
-
Treatment Arms: Participants were randomized to receive this compound, clofibrate, or a placebo.
-
Duration: The treatment period was six months.
-
Primary Endpoints: The primary efficacy measures were the mean serum triglyceride and total cholesterol concentrations.
-
Secondary Endpoints: Other biochemical markers assessed included esterified cholesterol, phospholipids, free fatty acids, and fasting blood sugar.
-
Follow-up: A 6-week follow-up period under placebo was conducted after the discontinuation of the active drugs to observe for any rebound effects on triglyceride and cholesterol levels.
Results Summary:
-
Both this compound and clofibrate significantly reduced mean serum triglyceride concentrations compared to placebo in the group with high pathological baseline levels.
-
The effects on total cholesterol were less pronounced for both drugs.
-
No significant effects were observed on esterified cholesterol, phospholipids, free fatty acids, or fasting blood sugar.
-
No rebound of triglyceride and cholesterol levels was observed after discontinuation of the active treatments.
Note: This study focused on the efficacy of this compound and did not provide a detailed report on its adverse effects. The side effects would have been monitored as part of standard clinical trial safety assessments of that era, but this specific information is not detailed in the available publication.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes relevant to the side effect profiles of fibrates like this compound and gemfibrozil, the following diagrams are provided.
Caption: General mechanism of action and common side effect pathways of fibric acid derivatives.
Caption: A representative workflow for a clinical trial evaluating lipid-lowering drugs.
Conclusion
The comparative analysis of the side effect profiles of this compound and gemfibrozil is constrained by the limited specific data available for this compound. However, by examining the well-documented adverse effects of gemfibrozil and the general profile of the fibric acid derivative class, a reasonable framework for comparison can be established. Gemfibrozil's primary side effects are gastrointestinal, with rare but serious risks of myopathy and cholelithiasis. It is plausible to anticipate a similar, though not identical, side effect profile for this compound. For researchers and drug development professionals, this guide underscores the importance of thorough post-marketing surveillance and the need for further studies to delineate the specific risk profiles of less common therapeutic agents. The provided diagrams offer a visual representation of the underlying mechanisms and the rigorous process of clinical evaluation essential for ensuring patient safety.
References
- 1. Fibric acid derivatives in cardiovascular disease prevention: results from the large clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibric Acid Agents: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. youtube.com [youtube.com]
- 5. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating In Vitro Findings of Tibric Acid: A Comparative Guide for Primary Human Hepatocyte Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro findings of Tibric acid, a fibric acid derivative, using primary human hepatocyte models. Due to the limited publicly available in vitro data for this compound specifically in human hepatocytes, this document leverages data from studies on other fibrates (fenofibric acid, gemfibrozil, clofibric acid) in these models to establish a benchmark for comparison. Additionally, it includes findings from a study on this compound in a rat liver model to provide context for its expected biological activity.
Executive Summary
This compound, as a member of the fibrate class of drugs, is presumed to exert its lipid-modifying effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Validation of its specific effects on human liver cells is crucial for preclinical assessment. Primary human hepatocytes are the gold-standard in vitro model for studying hepatic metabolism and drug-induced liver injury.[2] This guide outlines the expected effects of this compound based on its class, compares them with established in vitro data from other fibrates in primary human hepatocytes, and provides detailed experimental protocols for future validation studies.
Comparative Data on Fibrate Activity in Hepatocytes
The following tables summarize quantitative data on the effects of various fibrates on key metabolic parameters in liver models. This provides a basis for the anticipated effects of this compound in a primary human hepatocyte model.
Table 1: Effects of Fibrates on Lipid Synthesis in Rat Liver Homogenates
| Compound | Concentration | Effect on Cholesterol Synthesis from [14C]acetate | Effect on Cholesterol Synthesis from [3H]mevalonate | Reference |
| This compound | Various oral doses | Suppressed | Suppressed | [3] |
Table 2: Comparative Effects of Fibrates on Cytochrome P450 (CYP) mRNA Expression and Activity in Primary Human Hepatocytes
| Compound | Concentration | CYP3A4 mRNA Induction (fold-change) | CYP3A4 Activity (fold-change) | CYP2C8 mRNA Induction (fold-change) | CYP2C8 Activity | Reference | |---|---|---|---|---|---| | Fenofibric Acid | Not specified | 2 - 5 | ~2 - 3 | 2 - 6 | Increased (3 - 6 fold) |[2] | | Gemfibrozil | Not specified | 2 - 5 | ~2 - 3 | 2 - 6 | Decreased (>60%) |[2] | | Clofibric Acid | Not specified | 2 - 5 | ~2 - 3 | 2 - 6 | Increased (3 - 6 fold) |[2] | | this compound | To be determined | Expected to be similar to other fibrates | To be determined | Expected to be similar to other fibrates | To be determined | |
Signaling Pathway and Experimental Workflow
Diagram 1: General Signaling Pathway of Fibric Acids in Hepatocytes
Caption: Fibrate signaling pathway in hepatocytes.
Diagram 2: Experimental Workflow for Validating this compound in Primary Human Hepatocytes
Caption: Workflow for this compound validation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that should be performed to validate the in vitro findings of this compound in a primary human hepatocyte model. These protocols are based on established methods used for other fibric acid derivatives.
Primary Human Hepatocyte Culture
-
Cell Source: Cryopreserved primary human hepatocytes from a reputable commercial vendor.
-
Thawing and Seeding: Thaw hepatocytes according to the supplier's protocol. Plate cells on collagen-coated plates in appropriate seeding medium.
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2. Culture medium should be replaced every 24-48 hours. Allow cells to form a confluent monolayer before treatment.
Cytotoxicity Assay (LDH Assay)
-
Objective: To determine the potential toxicity of this compound on primary human hepatocytes.
-
Procedure:
-
Plate hepatocytes in 96-well plates and allow them to attach.
-
Treat cells with a range of this compound concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Triton X-100).
-
After the incubation period, collect the cell culture supernatant.
-
Measure lactate (B86563) dehydrogenase (LDH) release into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Gene Expression Analysis (Quantitative PCR)
-
Objective: To quantify the effect of this compound on the expression of PPARα target genes and key drug-metabolizing enzymes.
-
Procedure:
-
Treat cultured hepatocytes with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., CPT1A, LPL, APOA1, CYP3A4, CYP2C8) and a housekeeping gene for normalization (e.g., GAPDH).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Lipid Metabolism Assays
-
Objective: To assess the impact of this compound on cholesterol and triglyceride synthesis.
-
Procedure (Cholesterol Synthesis):
-
Pre-treat hepatocytes with this compound for 24 hours.
-
Add [14C]-acetate to the culture medium and incubate for a further 2-4 hours.
-
Lyse the cells and extract total lipids.
-
Separate the lipid fractions using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
-
Procedure (Triglyceride Content):
-
Treat hepatocytes with this compound for 48 hours.
-
Wash and lyse the cells.
-
Measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the total protein concentration of the cell lysate.
-
CYP Enzyme Activity Assay (e.g., P450-Glo™ Assays)
-
Objective: To measure the functional effect of this compound on the activity of key CYP enzymes.
-
Procedure:
-
Treat hepatocytes with this compound for 48-72 hours to allow for potential enzyme induction.
-
Replace the medium with a fresh medium containing a specific luminogenic CYP substrate (e.g., for CYP3A4 or CYP2C8).
-
Incubate for the recommended time to allow for substrate metabolism.
-
Add the detection reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the fold change in enzyme activity relative to the vehicle-treated control.
-
Alternative Approaches and Considerations
While primary human hepatocytes are the preferred model, their availability and cost can be limiting. Alternative models for initial screening or mechanistic studies include:
-
Hepatoma Cell Lines (e.g., HepG2, Huh7): These are more readily available and easier to culture but may have different metabolic profiles compared to primary cells.
-
3D Spheroid Cultures: These models can better mimic the in vivo liver microenvironment and maintain hepatocyte function for longer periods.
-
Liver-on-a-Chip Models: These microfluidic devices allow for the co-culture of different liver cell types and can provide a more physiologically relevant system for studying drug effects.[4]
Conclusion
Validating the in vitro findings of this compound in a primary human hepatocyte model is a critical step in its preclinical development. By employing the experimental protocols outlined in this guide and comparing the results with the established data for other fibrates, researchers can gain a comprehensive understanding of this compound's effects on human liver metabolism and potential for hepatotoxicity. The provided visualizations offer a clear framework for the underlying signaling pathways and the necessary experimental workflow. This structured approach will enable a robust and objective evaluation of this compound's performance in a physiologically relevant in vitro system.
References
- 1. The role of fibric acids in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on hepatic cholesterol synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Challenges of in vitro modelling of liver fibrosis [frontiersin.org]
A Comparative Analysis of the Long-Term Effects of Bezafibrate and Other Fibric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the long-term effects of bezafibrate (B1666932) and other fibric acid derivatives, a class of drugs primarily indicated for the treatment of hyperlipidemia. While the user's initial interest included Tibric acid, a thorough review of scientific literature reveals a significant lack of recent and long-term clinical data for this specific agent. Therefore, this guide will focus on a detailed comparison of bezafibrate with other well-documented fibrates, such as fenofibrate (B1672516), which share a common mechanism of action and are more prevalent in current clinical research and practice. This approach allows for a robust, data-driven comparison within the fibric acid derivative class.
Fibric acid derivatives, as a class, are agonists of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2] Activation of PPARα leads to the regulation of genes involved in lipid metabolism, resulting in decreased triglyceride levels, a modest reduction in low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[2][3][4]
Mechanism of Action: The PPARα Signaling Pathway
Bezafibrate and other fibric acid derivatives exert their therapeutic effects by activating the nuclear transcription factor PPARα. This activation leads to a cascade of downstream events that collectively improve the lipid profile. Bezafibrate is considered a pan-PPAR agonist, meaning it also has some activity on PPARγ and PPARδ.
Comparative Efficacy: Long-Term Effects on Lipid Profiles
Long-term clinical trials have demonstrated the efficacy of bezafibrate and other fibrates in managing dyslipidemia. The following table summarizes the typical long-term effects on key lipid parameters. It is important to note that the magnitude of the effect can vary based on the specific fibrate, dosage, and patient population.
| Parameter | Bezafibrate | Fenofibrate | General Fibrate Class |
| Triglycerides (TG) | ↓ 20-50%[3] | ↓ 30-60%[5] | ↓ 20-50%[3] |
| HDL Cholesterol | ↑ 10-20% | ↑ 5-20%[6] | ↑ 10-15%[3] |
| LDL Cholesterol | ↓ 5-20% (can increase in hypertriglyceridemia)[4] | ↓ 6-20%[6] | ↑ 10-15% (in some cases)[3] |
| Total Cholesterol | ↓ 15-25% | ↓ 20-25%[5] | Modest Reduction[7] |
| VLDL Cholesterol | Significant Decrease | Significant Decrease | Significant Decrease[3] |
Experimental Protocols: A Look into a Representative Clinical Trial
To understand how the long-term effects of these drugs are evaluated, a generalized experimental protocol based on common designs of fibrate clinical trials is provided below.
Key Methodological Considerations:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator trials are the gold standard.
-
Patient Population: Typically includes patients with primary hypercholesterolemia or mixed dyslipidemia.[1]
-
Inclusion Criteria: Often include baseline triglyceride levels >150 mg/dL and LDL cholesterol levels within a specified range.
-
Exclusion Criteria: Commonly include severe renal or hepatic impairment, pre-existing gallbladder disease, and concurrent use of other lipid-lowering agents that could interfere with the study results.[1]
-
Endpoints:
-
Primary Efficacy Endpoints: Percentage change in triglyceride and HDL cholesterol levels from baseline.
-
Secondary Efficacy Endpoints: Changes in LDL cholesterol, total cholesterol, VLDL cholesterol, and apolipoproteins.
-
Safety Endpoints: Incidence of adverse events, particularly myopathy, hepatotoxicity, and cholelithiasis. Monitoring of liver function tests (ALT, AST) and creatine (B1669601) phosphokinase (CPK) is crucial.[1]
-
Long-Term Safety and Tolerability
The long-term use of bezafibrate and other fibrates is generally considered safe, but it is associated with some potential adverse effects.
Comparative Safety Profile
| Adverse Event | Bezafibrate | Fenofibrate | General Fibrate Class |
| Gastrointestinal | Nausea, stomach upset, diarrhea[8] | Abdominal discomfort, diarrhea, constipation (approx. 5% of patients)[5] | Common, generally mild[9] |
| Myopathy/Rhabdomyolysis | Rare, risk increased with statin co-administration[1] | Lower risk than gemfibrozil (B1671426) when combined with statins | A known risk, especially in combination with statins[1] |
| Hepatotoxicity | Mild and reversible liver enzyme elevations[8] | Elevations in serum transaminases[1] | Monitoring of liver function is recommended[1] |
| Cholelithiasis (Gallstones) | Increased risk due to increased cholesterol excretion in bile[8] | Increased risk[1] | A known class effect[9] |
| Renal Function | Caution in patients with renal impairment | Caution in patients with renal impairment | Dose adjustment may be necessary in renal impairment[1] |
Logical Relationship of Fibrate Action and Clinical Considerations
The decision to use a fibrate, and the choice of a specific agent, involves weighing the lipid-modifying benefits against the potential risks.
Conclusion
Bezafibrate and other fibric acid derivatives, such as fenofibrate, are effective long-term therapeutic options for managing dyslipidemia, particularly in patients with high triglycerides and low HDL cholesterol. Their mechanism of action via PPARα activation is well-established. While generally safe, long-term use requires careful monitoring for potential adverse effects, including myopathy, hepatotoxicity, and cholelithiasis. The choice between different fibrates may depend on the specific lipid profile of the patient, potential drug interactions (especially with statins), and the subtle differences in their efficacy and safety profiles as suggested by comparative studies. Further head-to-head long-term outcome studies would be beneficial to delineate the optimal use of each agent within this important class of lipid-modifying drugs. The historical context of this compound places it within this class, but a lack of modern, extensive data precludes a direct and detailed comparison with currently used fibrates.
References
- 1. Fibric Acid Antilipemic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibrates: Cholesterol Uses, Side Effects & Dosage [medicinenet.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Tibric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tibric acid (also known as Fenofibric Acid). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Physical Properties
This compound is a solid, crystalline powder that is white to almost white in color. It is harmful if swallowed and toxic to aquatic life with long-lasting effects. Direct contact can cause skin and eye irritation, and it may lead to an allergic skin reaction.
| Property | Value | Source |
| Physical State | Solid, Crystal - Powder | |
| Color | White - Almost white | |
| Melting Point | 181°C - 187°C | [1] |
| Acute Toxicity (Oral) | LD50: 1242 mg/kg (rat) | |
| Hazards | Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn in addition to goggles where there is a high risk of splashing.[2][3] | NIOSH (US) or EN 166 (EU) |
| Hands | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3] Gloves must be inspected before use and disposed of properly after handling.[2] | EN 374 |
| Body | Protective clothing to prevent skin exposure, such as a lab coat or overalls.[2] | --- |
| Respiratory | For nuisance-level dust, a dust mask is sufficient. If there is a risk of overexposure or significant dust generation, an approved respirator (e.g., N95) should be used.[2][3] | NIOSH/MSHA or EN 149 |
Experimental Protocols: Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for a typical laboratory experiment involving this compound.
Experimental Workflow for Handling this compound
Step-by-Step Guidance:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Work Area Setup: Ensure you are working in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]
-
Gather Materials: Collect all necessary chemicals, glassware, and equipment to avoid leaving the designated work area during the experiment.
-
-
Handling:
-
Weighing: When weighing the solid this compound, use a spatula and handle it gently to avoid creating dust. Use a balance with a draft shield if available.
-
Dissolving: If dissolving the compound, add it slowly to the solvent.
-
Performing the Experiment: Conduct all manipulations within the designated and controlled environment.
-
-
Cleanup and Disposal:
-
Decontamination: Clean all surfaces and equipment that may have come into contact with this compound.
-
Waste Management: Segregate waste into appropriate, clearly labeled containers for solid and liquid hazardous waste. Do not mix this compound waste with incompatible materials.[4]
-
Disposal: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[4] Do not pour down the drain.[2]
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. A recommended sequence is gloves, gown, then eye and face protection.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the chemical and removing PPE.
-
Disposal Plan
The primary method for the disposal of this compound is through an authorized waste management company. Neutralization may be a possibility for liquid waste streams, but this should only be performed by trained personnel following a validated standard operating procedure.
Logical Flow for this compound Waste Disposal
Spill Response:
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[2] Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[2] Place the spilled material and any contaminated cleaning supplies into a suitable, labeled, and closed container for disposal.[2]
By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe laboratory environment for themselves and their colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
